FA-Ala-Arg
Description
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMXOYCJJRUPKZ-RIVSHMCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76079-06-6 | |
| Record name | Furylacryloylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg-OH). This specialty peptide, identified by the CAS number 76079-06-6, has garnered interest in biochemical and pharmaceutical research due to its role as a chromogenic substrate for carboxypeptidases and its potential to influence nitric oxide production. This document consolidates available data on its chemical characteristics, provides insights into its synthesis and biological functions, and outlines experimental methodologies where information is available.
Chemical Structure and Properties
This compound-OH is a tripeptide derivative characterized by an N-terminal furylacryloyl group attached to an alanyl-arginine dipeptide. This modification allows for spectrophotometric monitoring of its enzymatic cleavage.
Chemical Structure:
-
IUPAC Name: (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid[][2]
-
Synonyms: Furylacryloylalanylarginine, this compound, Furylacryloyl-ala-arg[][2][3]
-
SMILES: C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)/C=C/C1=CC=CO1[2][4]
Physicochemical Properties:
A summary of the key physicochemical properties of this compound-OH is presented in Table 1.
| Property | Value | Source |
| CAS Number | 76079-06-6 | [][4][5] |
| Molecular Weight | 365.38 g/mol | [][2][4] |
| Appearance | Yellowish Powder | [] |
| Storage Conditions | Store at -15°C | [4] |
Synthesis
General Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A generalized workflow for the synthesis of a peptide like this compound-OH would involve:
-
Resin Preparation: Starting with an arginine-loaded resin, typically with the side chain guanidino group protected (e.g., with Pbf).
-
Amino Acid Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected (commonly with Fmoc), is activated and coupled to the free N-terminus of the resin-bound arginine.
-
Deprotection: The Fmoc protecting group is removed from the newly added alanine to allow for the next coupling reaction.
-
Final Acylation: The N-terminal alanine is acylated with 3-(2-furyl)acrylic acid.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
A logical workflow for the synthesis is depicted below.
References
An In-depth Technical Guide to the Synthesis and Purification of FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Formyl-Alanine-Arginine (FA-Ala-Arg). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification, tailored for a short, polar peptide sequence.
Introduction
The tripeptide this compound is a synthetic N-formylated peptide. N-formylated peptides are known to be potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in the innate immune system.[1] Stimulation of these receptors on phagocytic leukocytes, such as neutrophils and macrophages, triggers a cascade of signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species, all crucial components of the inflammatory response.[2][3] The specific biological activities of this compound are a subject of ongoing research, making its efficient and high-purity synthesis critical for accurate in vitro and in vivo studies.
This guide outlines a robust Fmoc-based solid-phase synthesis strategy for this compound, followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g | Standard Supplier |
| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Standard Supplier |
| Fmoc-Ala-OH | Synthesis Grade | Standard Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |
| Oxyma Pure | Synthesis Grade | Standard Supplier |
| Piperidine | Synthesis Grade | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Formic Acid | ≥98% | Standard Supplier |
| Acetic Anhydride | Synthesis Grade | Standard Supplier |
| Pyridine | Anhydrous | Standard Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | 98% | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below.
Detailed Experimental Protocols
-
Place Rink Amide resin (1.0 g, ~0.6 mmol) in a reaction vessel.
-
Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Note on Arginine Coupling: The guanidinium side chain of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is stable to the basic conditions of Fmoc deprotection but readily cleaved by trifluoroacetic acid (TFA).[5] During activation, the formation of a δ-lactam is a potential side reaction that can lead to the inactivation of the amino acid and result in deletion sequences.[5] Careful control of activation time and conditions is crucial.
Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH, following the protocols outlined in sections 2.3.1 and 2.3.2.
A rapid and efficient one-pot procedure for on-resin N-formylation can be employed with yields reported to be over 90%.[2][6]
-
After the final Fmoc deprotection of the N-terminal Alanine, wash the peptidyl-resin with DMF (3 x 10 mL).
-
Swell the resin in DMF (5 mL) for 10 minutes.
-
Add pyridine (10 equivalents relative to resin loading) and formic acid (10 equivalents) to the resin suspension.
-
Slowly add acetic anhydride (5 equivalents) to the mixture while stirring.
-
Continue to agitate the reaction at room temperature for 30 minutes.
-
Drain the formylation cocktail and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under a stream of nitrogen.
The proposed mechanism for this formylation reaction involves the in situ formation of a mixed anhydride of formic and acetic acid, which is a potent formylating agent.[7]
Cleavage from Resin and Side-Chain Deprotection
The peptide is cleaved from the solid support, and the Pbf protecting group is simultaneously removed using a strong acidic cocktail.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] TIS acts as a scavenger to trap the reactive cations generated during the cleavage of the Pbf group.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification of this compound
The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This technique separates the target peptide from impurities based on differences in hydrophobicity. For a short, hydrophilic peptide like this compound, the use of an ion-pairing agent in the mobile phase is crucial for retention on the hydrophobic stationary phase.[1][10]
Materials and Equipment
-
Preparative RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in ultrapure water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Purification Protocol
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but it is preferable to dissolve directly in the aqueous mobile phase. Centrifuge the solution to remove any particulates.[11]
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). This allows for the optimization of the gradient to achieve the best separation of the target peptide from its impurities. A typical starting gradient for a short, polar peptide would be 5-30% Mobile Phase B over 30 minutes.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A/5% B).
-
Inject the dissolved crude peptide onto the column.
-
Run the optimized gradient from the analytical method development.
-
Monitor the elution of the peptide at 210-220 nm.
-
Collect fractions corresponding to the main peak.
-
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Flow Rate | ~1 mL/min | ~15-20 mL/min |
| Injection Volume | 10-100 µL | 1-5 mL |
| Gradient | 5-30% B over 30 min (example) | Same as analytical |
Fraction Analysis and Lyophilization
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity, purity, and quantity.
Analytical RP-HPLC
Analysis of the purified peptide by analytical RP-HPLC should show a single major peak, indicating high purity. The retention time can be used for quality control between batches.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.
| Peptide | Sequence | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | Formyl-Ala-Arg | C₁₃H₂₄N₆O₄ | 328.1863 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectroscopy can be used to confirm the amino acid sequence and the presence of the N-terminal formyl group.[12]
Signaling Pathway of N-Formylated Peptides
N-formylated peptides like this compound are recognized by formyl peptide receptors (FPRs), which are G protein-coupled receptors. Upon ligand binding, FPRs activate intracellular signaling cascades, primarily through Gαi, leading to various cellular responses.[3]
Conclusion
The synthesis and purification of this compound can be reliably achieved using the detailed protocols provided in this guide. The Fmoc-based solid-phase synthesis strategy offers a straightforward and efficient method for assembling the peptide chain, while on-resin formylation provides a high-yielding approach for the N-terminal modification. Subsequent purification by reversed-phase HPLC is critical for obtaining a highly pure product suitable for biological research. Careful execution of each step and thorough characterization of the final product will ensure the generation of high-quality this compound for advancing studies in immunology and drug development.
References
- 1. downstreamcolumn.com [downstreamcolumn.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hplc.eu [hplc.eu]
- 11. protocols.io [protocols.io]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of FA-Ala-Arg
Audience: Researchers, scientists, and drug development professionals.
This guide, therefore, outlines a hypothetical mechanism of action based on the plausible interpretation of "FA-Ala-Arg" as a formylated peptide, Nα-Formyl-L-alanyl-L-arginine. This interpretation is predicated on the known roles of similar short, modified peptides in biological systems. The following sections detail a potential target, the subsequent signaling cascade, and the experimental methodologies that would be required to validate such a mechanism.
Hypothetical Target and Rationale
The dipeptide Ala-Arg is a substrate for various proteases. The addition of a formyl group ("FA") at the N-terminus could potentially shift its function from a simple substrate to a competitive inhibitor of certain serine proteases, particularly those that recognize arginine at the P1 position, such as trypsin-like proteases. The formyl group may enhance binding affinity to the active site.
A primary hypothetical target for this compound is Neutrophil Elastase , a serine protease involved in inflammatory processes. Inhibition of this enzyme could have anti-inflammatory effects.
Postulated Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of Neutrophil Elastase. By binding to the active site of the enzyme, it would prevent the cleavage of its natural substrates, thereby modulating downstream inflammatory signaling pathways.
Signaling Pathway Diagram
Caption: Hypothetical inhibitory action of this compound on Neutrophil Elastase.
Quantitative Data Summary
The following table presents hypothetical quantitative data that would be necessary to characterize the inhibitory potential of this compound.
| Parameter | Value | Experimental Context |
| IC50 | 50 nM | In vitro enzymatic assay with human Neutrophil Elastase. |
| Ki | 25 nM | Determined by Lineweaver-Burk plot analysis. |
| Binding Affinity (Kd) | 100 nM | Surface Plasmon Resonance (SPR) analysis. |
| Cellular Potency (EC50) | 200 nM | Inhibition of elastase activity in activated human neutrophils. |
Detailed Experimental Protocols
4.1. In Vitro Neutrophil Elastase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Neutrophil Elastase.
-
Materials:
-
Human Neutrophil Elastase (purified)
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
This compound (test compound)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of the Neutrophil Elastase solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Workflow Diagram
Caption: Workflow for the in vitro Neutrophil Elastase inhibition assay.
4.2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to Neutrophil Elastase.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS)
-
Human Neutrophil Elastase
-
Running Buffer: HBS-EP+
-
This compound
-
-
Procedure:
-
Immobilize Neutrophil Elastase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases by recording the change in the SPR signal (Response Units).
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Disclaimer: The information presented in this document is hypothetical due to the lack of specific data for a molecule identified as "this compound" in publicly available scientific literature. The proposed mechanism, target, and experimental data are based on plausible scientific reasoning for a related class of molecules and should be considered illustrative. Any research on a compound with this designation would require empirical validation.
FA-Ala-Arg: A Novel Tripeptide-Based Nitric Oxide Donor for Therapeutic Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide explores the potential of a novel tripeptide conjugate, Feruloyl-Alanine-Arginine (FA-Ala-Arg), as a targeted nitric oxide (NO) donor for therapeutic applications. By combining the antioxidant and anti-inflammatory properties of ferulic acid with an arginine-containing peptide, this compound is hypothesized to provide controlled NO release, leading to beneficial effects such as vasodilation and reduction of inflammatory responses. This document provides a comprehensive overview of the proposed synthesis, mechanism of action, and detailed experimental protocols for the evaluation of this compound. Quantitative data from analogous compounds are summarized to provide a predictive framework for the expected biological activity of this novel molecule.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, immune responses, and the regulation of vascular tone.[1] Its role as a potent vasodilator has led to the exploration of NO-donating compounds in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.[2] L-arginine serves as the natural substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO.[3] Consequently, arginine and arginine-containing peptides have been investigated for their ability to enhance NO bioavailability and promote vasodilation.[4][5]
Ferulic acid (FA), a phenolic compound abundant in plants, is well-documented for its potent antioxidant and anti-inflammatory properties.[6] The conjugation of ferulic acid to peptides offers a promising strategy to improve its bioavailability and target its action. This guide focuses on the specific tripeptide conjugate, this compound, as a prospective NO donor. The rationale for this design is to leverage the synergistic effects of its components: the ferulic acid moiety providing antioxidant protection, the alanine residue acting as a spacer, and the terminal arginine residue serving as the substrate for NO production.
This document outlines the synthetic route for this compound, proposes a mechanism for its NO-donating activity, and provides detailed experimental protocols for its characterization and biological evaluation.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of ferulic acid to the N-terminus of the resin-bound dipeptide.
Synthesis Workflow
The proposed synthetic workflow for this compound is depicted below.
Characterization
The purified this compound should be characterized using the following techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the successful conjugation of ferulic acid to the peptide.
Proposed Mechanism of Action as a Nitric Oxide Donor
It is hypothesized that this compound acts as a substrate for nitric oxide synthase (NOS) enzymes, leading to the release of nitric oxide. The terminal arginine residue is the key component for this activity.
Signaling Pathway
The proposed signaling pathway for this compound-mediated vasodilation is illustrated below.
Predicted Biological Activities and Quantitative Data
While no direct experimental data for this compound exists, the following tables summarize expected quantitative data based on the known activities of ferulic acid and arginine-containing peptides.
Table 1: Predicted Nitric Oxide Release
| Assay | Expected Outcome | Predicted Value | Reference Compound |
|---|
| Griess Assay | Increased nitrite concentration | 10-50 µM | L-Arginine |
Table 2: Predicted Vasodilation Effects
| Assay | Parameter | Expected Outcome | Predicted Value |
|---|
| Aortic Ring Relaxation | EC50 | Dose-dependent relaxation | 1-10 µM |
Table 3: Predicted Anti-Inflammatory Activity
| Cell Line | Inflammatory Marker | Expected Outcome | Predicted IC50 |
|---|---|---|---|
| LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | Inhibition of production | 5-25 µM |
| TNF-α | Inhibition of secretion | 10-50 µM |
| | IL-6 | Inhibition of secretion | 10-50 µM |
Table 4: Predicted Antioxidant Activity
| Assay | Parameter | Expected Outcome | Predicted IC50 |
|---|---|---|---|
| DPPH Radical Scavenging | Scavenging activity | Potent scavenging | 25-100 µM |
| ABTS Radical Scavenging | Scavenging activity | Potent scavenging | 10-50 µM |
| Oxygen Radical Absorbance Capacity (ORAC) | Antioxidant capacity | High capacity | >1000 µmol TE/g |
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the Fmoc/tBu strategy.[8][9][10]
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ala-OH
-
Ferulic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 2 using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Ferulic Acid Coupling:
-
Dissolve ferulic acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether.
-
-
Purification:
-
Characterization:
Measurement of Nitric Oxide Release (Griess Assay)
This protocol measures nitrite, a stable oxidation product of NO.[12][13][14]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
Procedure:
-
Prepare solutions of this compound at various concentrations in PBS.
-
Incubate the solutions at 37°C for a defined period (e.g., 2 hours).
-
In a 96-well plate, add 50 µL of each sample or standard.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the sodium nitrite standard curve.
Ex Vivo Vasodilation Assay (Aortic Ring Assay)
This assay assesses the vasodilatory effect of this compound on isolated aortic rings.[3][5][15]
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
This compound
-
Organ bath system
Procedure:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1.5 g.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the PE-induced contraction.
In Vitro Anti-Inflammatory Assay
This protocol evaluates the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Measure nitric oxide production in the supernatant using the Griess assay as described in section 5.2.
In Vitro Antioxidant Assays
These assays determine the antioxidant capacity of this compound.[2][19][20][21][22]
5.5.1. DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
Procedure:
-
Prepare various concentrations of this compound in methanol.
-
Add 100 µL of each sample to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity.
5.5.2. ABTS Radical Scavenging Assay
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution
-
Potassium persulfate
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate overnight in the dark.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity.
Conclusion
This compound represents a promising, novel molecule with the potential to act as a targeted nitric oxide donor with synergistic antioxidant and anti-inflammatory properties. The proposed synthetic route is feasible using established solid-phase peptide synthesis techniques. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and rigorous biological evaluation of this compound. The predicted quantitative data, based on the known activities of its constituent parts, suggest that this compound could have significant therapeutic potential in cardiovascular and inflammatory diseases. Further investigation is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this novel tripeptide conjugate.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]
- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Novel Peptides to Protect Ferulic Acid against Ultraviolet Radiation Based on Domain Site IIA of Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.search.tulane.edu [library.search.tulane.edu]
- 12. mdpi.com [mdpi.com]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Griess Test [protocols.io]
- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Unraveling the Cellular Signaling Roles of FA-Ala-Arg: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Ala-Arg, when N-terminally acylated with a fatty acid (FA), forms a class of lipopeptides with emerging roles in cellular signaling. This technical guide synthesizes the current understanding of FA-Ala-Arg's biological functions, mechanisms of action, and its implications for therapeutic development. While specific research on a singular, universally defined "this compound" is limited, this document draws upon the broader knowledge of fatty acylated amino acids and peptides, particularly those involving alanine and arginine, to provide a comprehensive overview of their known and potential signaling pathways.
Introduction to Fatty Acylated Peptides
Fatty acylation is a common post-translational modification that can significantly alter the biological activity of peptides and proteins. The covalent attachment of a fatty acid moiety enhances membrane association, facilitates protein-protein interactions, and can modulate the peptide's intrinsic signaling properties. The specific nature of the fatty acid (e.g., myristoylation, palmitoylation) and the peptide sequence collectively determine the molecule's function.
Arginine, a key component of the peptide backbone in this context, is a precursor for the synthesis of nitric oxide (NO) and polyamines, and plays a crucial role in the urea cycle. Its presence suggests potential involvement in pathways related to cell proliferation, inflammation, and tissue repair.
Potential Cellular Signaling Pathways
Based on the known functions of its constituent parts, this compound is likely to influence several key cellular signaling cascades.
A primary mechanism of action for many antimicrobial peptides (AMPs) involves interaction with and disruption of cellular membranes.[1][2][3] The fatty acid component of this compound would facilitate its insertion into the lipid bilayer of pathogenic microbes, potentially leading to pore formation, membrane depolarization, and ultimately cell death.[1] This direct antimicrobial action is a critical signaling event, triggering a cascade of responses in the targeted pathogen.
The interaction can be conceptualized through several models[1]:
-
Barrel-stave model: Peptides aggregate to form a pore with the hydrophobic regions facing the lipid tails and the hydrophilic regions forming the channel.
-
Toroidal pore model: Peptides and lipids bend together to form a pore where the peptide is associated with the lipid head groups.
-
Carpet model: Peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner.[1]
References
FA-Ala-Arg as a Carboxypeptidase D Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of furylacryloyl-L-alanyl-L-arginine (FA-Ala-Arg) as a substrate for Carboxypeptidase D (CPD). CPD is a metallocarboxypeptidase that plays a crucial role in processing peptides and proteins by cleaving C-terminal arginine or lysine residues. Understanding the interaction of CPD with specific substrates like this compound is vital for elucidating its biological functions and for the development of novel therapeutics targeting this enzyme.
Biochemical Properties and Substrate Specificity
Carboxypeptidase D is a B-type carboxypeptidase, indicating its preference for cleaving basic amino acids from the C-terminus of peptides. The penultimate amino acid (P1 position) also significantly influences the substrate recognition and hydrolysis rate by CPD. Studies have shown that substrates with alanine in the P1 position are good substrates for CPD.
Quantitative Data Presentation
The following table summarizes the kinetic parameters for the hydrolysis of the fluorescent substrate analog, dansyl-Phe-Ala-Arg, by recombinant human Carboxypeptidase D (rhCPD) and its mutants. This data is presented to offer a comparative understanding of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| rhCPD (wild-type) | dansyl-Phe-Ala-Arg | 11.5 ± 1.3 | 12.5 ± 0.5 | 1.09 |
| rhCPD E350Q (Domain I inactive) | dansyl-Phe-Ala-Arg | 10.2 ± 2.6 | 7.0 ± 0.9 | 0.69 |
| rhCPD E762Q (Domain II inactive) | dansyl-Phe-Ala-Arg | 18.1 ± 2.2 | 8.5 ± 0.5 | 0.47 |
Data is for the fluorescent analog dansyl-Phe-Ala-Arg and is intended to provide a reference for the kinetic profile of CPD with Ala-Arg C-terminal substrates.
Experimental Protocols
Spectrophotometric Assay for Carboxypeptidase D Activity using this compound
This protocol describes a generalized continuous spectrophotometric assay for measuring the activity of Carboxypeptidase D using this compound as a substrate. The hydrolysis of the scissile peptide bond results in a change in absorbance that can be monitored over time.
Materials:
-
Purified Carboxypeptidase D
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Quartz cuvettes
Procedure:
-
Prepare the this compound Substrate Solution: Dissolve this compound in the Assay Buffer to a final concentration of 1 mM.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.
-
Reaction Mixture Preparation: In a quartz cuvette, add 990 µL of the this compound substrate solution.
-
Blank Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate the Reaction: Add 10 µL of the purified Carboxypeptidase D enzyme solution to the cuvette and mix gently by pipetting.
-
Monitor the Reaction: Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the hydrolysis of the furylacryloyl group.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for CPD activity assay.
Signaling Pathway
Caption: CPD-mediated nitric oxide signaling pathway.
Potential Applications of FA-Ala-Arg in Immunology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential applications of the novel peptide conjugate, N-feruloyl-L-alanyl-L-arginine (FA-Ala-Arg), in the field of immunology. Based on the known immunomodulatory properties of its constituent molecules, ferulic acid and L-arginine, this document outlines prospective research avenues, hypothetical mechanisms of action, and detailed experimental protocols to investigate its utility in inflammatory and autoimmune disease models. While direct experimental data on this compound is not yet available, this guide serves as a foundational resource for researchers seeking to explore its therapeutic and investigative potential.
Introduction: The Rationale for Investigating this compound
The conjugation of bioactive molecules to peptides is a promising strategy in drug discovery, aiming to enhance bioavailability, target specificity, and therapeutic efficacy. This compound is a hypothetical conjugate combining ferulic acid (FA), a phenolic acid with known anti-inflammatory properties, and the dipeptide L-alanyl-L-arginine (Ala-Arg). L-arginine is a critical amino acid in immunology, serving as a substrate for both nitric oxide synthases (NOS) and arginases, enzymes that play pivotal roles in immune regulation.[1][2][3][4][5][6][7][8] The Ala-Arg dipeptide linkage may facilitate targeted delivery and controlled release of its bioactive components.
This guide will delve into the potential immunomodulatory effects of this compound, proposing its investigation in several key areas of immunology research, including the modulation of macrophage polarization, T-cell responses, and inflammatory signaling pathways.
Potential Mechanisms of Action
Based on the functions of its components, this compound could exert its immunological effects through several potential pathways.
-
Modulation of Arginine Metabolism: Upon enzymatic cleavage, the released L-arginine could influence the activity of immune cells.[2] Increased local concentrations of L-arginine may enhance nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in M1 macrophages, contributing to pathogen clearance.[6] Conversely, it could also be metabolized by arginase-1 in M2 macrophages, promoting tissue repair and resolution of inflammation.[6][8]
-
Anti-inflammatory Effects of Ferulic Acid: Ferulic acid has been shown to possess anti-inflammatory properties.[9] It may contribute to the overall effect of this compound by inhibiting pro-inflammatory cytokine production and modulating inflammatory signaling cascades.
-
Regulation of T-Cell Function: L-arginine is essential for T-lymphocyte proliferation and function.[5] Depletion of L-arginine can impair T-cell responses, a mechanism exploited by some tumors to evade immune surveillance.[7] Supplementation with an L-arginine source like this compound could potentially enhance T-cell-mediated immunity.
-
Macrophage Phagocytosis: L-arginine has been demonstrated to prevent age-related decline in macrophage phagocytic activity.[4] this compound could therefore be investigated for its potential to enhance the phagocytic capacity of macrophages, a key process in innate immunity.
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by this compound in immune cells.
Potential Applications in Immunology Research
Investigation of Anti-inflammatory Properties
This compound could be a valuable tool for studying inflammation. Its potential to modulate both arginine metabolism and inflammatory signaling pathways makes it a candidate for investigation in models of acute and chronic inflammation.
Modulation of Macrophage Polarization
The balance between M1 (pro-inflammatory) and M2 (anti-inflammatory/pro-repair) macrophage phenotypes is crucial in immunity and disease. By influencing the availability of L-arginine for iNOS and Arginase-1, this compound could be used to study the dynamics of macrophage polarization.
Enhancement of T-Cell Responses
In contexts where T-cell function is suppressed, such as in certain cancers or chronic infections, this compound could be explored as a tool to restore or enhance T-cell-mediated immunity.
Adjuvant in Vaccine Formulations
The immunomodulatory properties of this compound suggest its potential as a vaccine adjuvant. By stimulating innate immune cells and enhancing T-cell responses, it could improve the efficacy of vaccines.
Proposed Experimental Protocols
The following protocols are provided as a starting point for investigating the immunological effects of this compound.
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.
Methodology:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture BMDMs in the presence of M-CSF for 7 days to differentiate into mature macrophages (M0).
-
Treat M0 macrophages with one of the following for 24 hours:
-
Vehicle control
-
LPS (100 ng/mL) and IFN-γ (20 ng/mL) to induce M1 polarization
-
IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to induce M2 polarization
-
LPS/IFN-γ + this compound (various concentrations)
-
IL-4/IL-13 + this compound (various concentrations)
-
-
Analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) by qPCR and flow cytometry.
-
Measure the production of NO in the culture supernatant using the Griess assay.
-
Measure the secretion of cytokines (e.g., TNF-α, IL-10) in the supernatant by ELISA.
Experimental Workflow Diagram
Caption: Workflow for in vitro macrophage polarization assay with this compound.
T-Cell Proliferation Assay
Objective: To assess the impact of this compound on T-cell proliferation.
Methodology:
-
Isolate CD4+ or CD8+ T-cells from splenocytes of mice using magnetic-activated cell sorting (MACS).
-
Label the T-cells with a proliferation dye (e.g., CFSE).
-
Culture the labeled T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
Treat the T-cells with:
-
Vehicle control
-
This compound (various concentrations)
-
L-Arginine (as a positive control)
-
-
Culture for 72 hours.
-
Measure T-cell proliferation by flow cytometry, assessing the dilution of the proliferation dye.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments.
Table 1: Hypothetical Effect of this compound on Macrophage Marker Expression
| Treatment | iNOS (Fold Change) | Arginase-1 (Fold Change) | CD86 (% Positive) | CD206 (% Positive) |
| M0 Control | 1.0 | 1.0 | 5 | 10 |
| M1 (LPS/IFN-γ) | 50.0 | 0.5 | 85 | 8 |
| M1 + this compound (10 µM) | 40.0 | 0.8 | 75 | 12 |
| M2 (IL-4/IL-13) | 2.0 | 100.0 | 10 | 90 |
| M2 + this compound (10 µM) | 5.0 | 120.0 | 15 | 95 |
Table 2: Hypothetical Effect of this compound on T-Cell Proliferation
| Treatment | Proliferation Index | % Divided Cells |
| Unstimulated Control | 1.1 | 5 |
| Stimulated Control | 4.5 | 80 |
| Stimulated + this compound (1 µM) | 5.0 | 85 |
| Stimulated + this compound (10 µM) | 6.2 | 92 |
| Stimulated + L-Arginine (10 µM) | 6.0 | 90 |
Conclusion and Future Directions
This compound represents a novel molecular entity with significant, albeit currently theoretical, potential in immunology research. Its unique composition suggests a dual mechanism of action, combining the anti-inflammatory effects of ferulic acid with the immunomodulatory capabilities of L-arginine. The experimental frameworks provided in this guide offer a robust starting point for elucidating the precise immunological functions of this compound. Future research should focus on in vivo studies in animal models of inflammatory and autoimmune diseases to validate the in vitro findings and to assess the therapeutic potential of this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential for its development as a potential therapeutic agent.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferative, anti-apoptotic and immune-enhancing effects of L-arginine in culture of skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-arginine on age-related changes in macrophage phagocytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Arginine modulates neonatal lymphocyte proliferation through an interleukin-2 independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of Arginase Isoforms in Macrophage Inflammatory Responses: Impact on Cardiovascular Diseases and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arginase-1-expressing macrophages suppress Th2 cytokine-driven inflammation and fibrosis. [agris.fao.org]
- 9. researchgate.net [researchgate.net]
The Bioavailability of Feruloylated L-alanyl-L-arginine (FA-Ala-Arg): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated bioavailability of the novel compound feruloylated L-alanyl-L-arginine (FA-Ala-Arg). Direct experimental data on the bioavailability of this compound is not currently available in the public domain. Therefore, this document synthesizes information on the bioavailability of its constituent parts—ferulic acid (FA) and the dipeptide L-alanyl-L-arginine (Ala-Arg)—along with data from analogous phenolic acid-peptide conjugates to construct a scientifically grounded projection of its absorption, distribution, metabolism, and excretion (ADME) profile. The primary hypothesis is that the amide bond linking ferulic acid to the dipeptide is susceptible to hydrolysis in the gastrointestinal tract, leading to the independent absorption and metabolism of its components. However, the potential for intact absorption, albeit likely minimal, cannot be entirely dismissed and warrants experimental investigation.
Introduction to this compound
Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, recognized for its potent antioxidant and anti-inflammatory properties[1]. However, its therapeutic application is often hampered by poor water solubility and low oral bioavailability due to extensive first-pass metabolism[2][3][4]. L-alanyl-L-arginine is a dipeptide that can be more readily absorbed than its constituent free amino acids via the high-capacity peptide transporter 1 (PepT1) in the small intestine[5]. The conjugation of ferulic acid to this dipeptide represents a promising strategy to enhance the overall bioavailability and therapeutic potential of ferulic acid. Understanding the bioavailability of the intact conjugate versus its constituent parts is critical for its development as a therapeutic agent.
Predicted Metabolic Pathways and Absorption of this compound
The oral bioavailability of this compound is predicted to follow one of two primary pathways, with the first being the most probable based on evidence from analogous compounds.
Pathway 1: Hydrolysis in the Gastrointestinal Tract
It is highly probable that the amide bond connecting ferulic acid to the Ala-Arg dipeptide will be subject to enzymatic hydrolysis within the gastrointestinal lumen. This cleavage could be mediated by proteases and peptidases secreted by the pancreas and the brush border of the intestinal epithelium, as well as by microbial enzymes in the colon[6][7][8].
Upon hydrolysis, the liberated ferulic acid and Ala-Arg would be absorbed and metabolized independently:
-
Ferulic Acid: The released ferulic acid is expected to be rapidly absorbed and undergo extensive first-pass metabolism in the enterocytes and hepatocytes. The primary metabolic routes are conjugation, including glucuronidation and sulfation[1][2][5]. Other metabolites, such as dihydroferulic acid and vanillic acid, may also be formed[1][5].
-
Ala-Arg Dipeptide: The Ala-Arg dipeptide would be a substrate for the PepT1 transporter, allowing for its efficient uptake into the enterocytes. Once inside the intestinal cells, it is likely to be hydrolyzed by cytosolic peptidases into L-alanine and L-arginine, which then enter the portal circulation[6]. A small fraction of the dipeptide may be absorbed intact.
Pathway 2: Intact Absorption of this compound
A less likely, but possible, scenario is the absorption of the intact this compound conjugate. The structural characteristics of the molecule would determine its affinity for the PepT1 transporter. If transported into the enterocyte, it could then either be hydrolyzed intracellularly or, in a more limited capacity, pass into the bloodstream unchanged. The biological activities of the intact conjugate could differ from those of its parent compounds[9].
Caption: Predicted metabolic pathways of orally administered this compound.
Quantitative Data on Bioavailability
While no quantitative data exists for this compound, the following tables summarize the known bioavailability of its components and a relevant analogue, rosmarinic acid.
Table 1: Bioavailability of Ferulic Acid
| Species | Dosage | Bioavailability (%) | Key Findings | Reference |
| Rat | 10-50 nmol/min (perfused) | ~56% (absorption) | Completely recovered as conjugated forms in plasma and bile. | [1] |
| Rat | 50 µmol/day (diet) | ~50% (urinary recovery) | Extensive renal elimination limits plasma accumulation. | [10] |
| Human | Varies with food matrix | Low | Bioavailability is highly dependent on the food source. | [3][4] |
Table 2: Bioavailability of L-Arginine
| Species | Dosage | Bioavailability (%) | Key Findings | Reference |
| Human | 10 g (oral) | ~20% | Highly variable among individuals (5-50%). | [11][12][13] |
| Human | 6 g (oral) | ~68% | Inconsistent results highlight variability in absorption. | [13] |
Table 3: Bioavailability of Rosmarinic Acid (Analogue Compound)
| Species | Dosage | Bioavailability (%) | Key Findings | Reference |
| Rat | 12.5-50 mg/kg (oral) | 0.9-1.7% | Poor absolute bioavailability with rapid metabolism. | [10][14] |
| Human | 200 mg (oral extract) | Low | Primarily detected as conjugated metabolites in plasma. | [10] |
Key Experimental Protocols
To definitively determine the bioavailability of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in the field.
In Vitro Caco-2 Cell Permeability Assay
This assay is the gold standard for predicting intestinal drug absorption.
-
Objective: To determine the permeability of this compound across a monolayer of human intestinal epithelial cells and to investigate its potential as a substrate for efflux transporters.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer with tight junctions[12][15][16].
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure the AP to BL transport.
-
To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.
-
Concentrations of this compound and its potential metabolites (free FA, Ala-Arg, L-alanine, L-arginine) in the samples are quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Caption: Workflow for the Caco-2 cell permeability assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides essential data on the ADME profile of a compound in a living organism.
-
Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites after oral and intravenous administration.
-
Methodology:
-
Fasted male Sprague-Dawley rats are divided into two groups: intravenous (IV) and oral (PO) administration.
-
The IV group receives a bolus injection of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
The PO group receives this compound via oral gavage (e.g., 10-50 mg/kg).
-
Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma is separated and analyzed by LC-MS/MS to determine the concentrations of this compound, free FA, and their conjugated metabolites.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability) are calculated using non-compartmental analysis.
-
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The bioavailability of this compound is a critical determinant of its potential as a therapeutic agent. Based on the available evidence for its constituent molecules and analogous compounds, it is likely that this compound undergoes significant hydrolysis in the gastrointestinal tract, leading to the independent absorption of ferulic acid and the Ala-Arg dipeptide. The ferulic acid moiety is expected to undergo extensive first-pass metabolism, while the dipeptide is likely to be efficiently absorbed via the PepT1 transporter and subsequently hydrolyzed to its constituent amino acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Caffeoyl-Prolyl-Histidyl-Xaa Derivatives and Evaluation of Their Activities and Stability upon Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Gastrointestinal Digestion on the Bioaccessibility of Phenolic Compounds and Antioxidant Activity of Fermented Aloe vera Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Acid-Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal interactions, absorption, splanchnic metabolism and pharmacokinetics of orally ingested phenolic compounds - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro use of FA-Ala-Arg, a fluorescently labeled dipeptide. Based on common laboratory practices, "FA" is interpreted as the fluorophore 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent label. The peptide backbone consists of L-Alanine and L-Arginine. The presence of the Ala-Arg motif suggests its potential utility as a substrate for certain proteases. Furthermore, the cationic nature of the Arginine residue imparts cell-penetrating properties, making it a valuable tool for cellular uptake and localization studies.
These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in enzyme activity assays and cell-based applications.
Application 1: Enzyme Activity Assay
This compound can serve as a fluorogenic substrate for proteases that exhibit specificity for cleavage at the C-terminal side of an Alanine residue adjacent to an Arginine. Upon enzymatic cleavage, the fluorescent properties of the FA moiety may be altered, or the cleavage can be detected by separating the products. A common application is in a fluorescence resonance energy transfer (FRET) quenched substrate format, where a quencher is attached to the Arginine. However, for this protocol, we will focus on a direct activity assay where cleavage is monitored by HPLC or mass spectrometry.
Quantitative Data Summary: Protease Activity Assay
The following table summarizes hypothetical kinetic data for a putative protease acting on this compound.
| Parameter | Value |
| Enzyme Concentration | 10 nM |
| Substrate (this compound) Concentration Range | 0.1 - 20 µM |
| Michaelis-Menten Constant (Km) | 5.2 µM |
| Maximum Velocity (Vmax) | 1.5 µmol/min |
| Catalytic Efficiency (kcat/Km) | 2.8 x 105 M-1s-1 |
| Optimal pH | 7.5 |
| Optimal Temperature | 37°C |
Experimental Protocol: Protease Activity Assay
This protocol outlines the steps to measure the activity of a protease using this compound as a substrate.
Materials:
-
This compound (stock solution in DMSO or aqueous buffer)
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 10% Acetic Acid)
-
96-well microplate (black, for low fluorescence background)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Mass Spectrometer.
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the protease to a working concentration (e.g., 20 nM) in Assay Buffer.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve final concentrations ranging from 0.1 to 20 µM.
-
-
Enzyme Reaction:
-
Add 50 µL of the various this compound dilutions to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 20 nM protease solution to each well (final protease concentration will be 10 nM).
-
Include a "no enzyme" control for each substrate concentration.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding 25 µL of Quenching Solution to each well.
-
-
Analysis:
-
Analyze the reaction mixtures by reverse-phase HPLC with fluorescence detection (Excitation/Emission ~492/517 nm for 5-FAM) or by LC-MS to quantify the amount of cleaved product (FA-Ala) and remaining substrate (this compound).
-
Calculate the initial reaction velocity for each substrate concentration.
-
-
Data Interpretation:
-
Plot the initial velocity as a function of the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Workflow Diagram: Protease Activity Assay
Caption: Workflow for determining protease kinetics using this compound.
Application 2: Cellular Uptake and Localization Studies
The arginine residue in this compound facilitates its penetration into cells, a characteristic of cell-penetrating peptides (CPPs). The attached fluorescent FA label allows for the direct visualization and quantification of its uptake.
Quantitative Data Summary: Cellular Uptake
The following table presents hypothetical data from a cellular uptake study of this compound in a generic cancer cell line (e.g., HeLa).
| Parameter | Value |
| Cell Line | HeLa |
| This compound Concentration | 10 µM |
| Incubation Time | 4 hours |
| Uptake Efficiency (Flow Cytometry) | 85% positive cells |
| Mean Fluorescence Intensity (MFI) | 1.2 x 105 arbitrary units |
| Subcellular Localization (Confocal Microscopy) | Primarily cytoplasmic with some nuclear localization |
| Cytotoxicity (IC50 at 24h) | > 100 µM |
Experimental Protocol: Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of this compound using flow cytometry.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile PBS or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture HeLa cells in a 6-well plate until they reach 70-80% confluency.
-
-
Treatment:
-
Prepare a working solution of this compound in complete culture medium at a final concentration of 10 µM.
-
Remove the old medium from the cells and add the this compound containing medium.
-
Incubate the cells for 4 hours at 37°C in a CO2 incubator.
-
Include an untreated control well.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect the fluorescence emission in the green channel (e.g., FITC channel).
-
Record the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI).
-
-
Data Interpretation:
-
Compare the fluorescence of the treated cells to the untreated control to determine the uptake efficiency.
-
Experimental Protocol: Subcellular Localization by Confocal Microscopy
This protocol details the visualization of this compound's subcellular localization.
Materials:
-
HeLa cells
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with 10 µM this compound in complete medium for 4 hours.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
For live-cell imaging, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei.
-
Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for FA (green) and Hoechst (blue).
-
Alternatively, for fixed-cell imaging, fix the cells with 4% PFA after washing, then proceed with Hoechst staining and imaging.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular distribution of this compound by observing the overlap of the green and blue channels.
-
Signaling Pathway Diagram: Hypothetical Protease Activation
This diagram illustrates a generic signaling pathway that could lead to the activation of a protease that cleaves this compound.
Caption: A generic signaling cascade leading to protease activation.
Application Notes and Protocols for Carboxypeptidase Activity Assays using FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including digestion, blood coagulation, inflammation, and neuropeptide processing. Based on their substrate specificity, they are broadly classified into carboxypeptidase A types, which preferentially cleave C-terminal hydrophobic amino acids, and carboxypeptidase B types, which favor basic amino acids such as arginine and lysine.
The FA-Ala-Arg (N-(2-Furoyl)-L-alanyl-L-arginine) assay provides a method for the specific measurement of carboxypeptidase B-like activity. The substrate consists of an N-terminal furoyl group, which allows for spectrophotometric detection, followed by an alanine and a C-terminal arginine residue, the target for carboxypeptidase B and other B-type carboxypeptidases like carboxypeptidase N (CPN). Hydrolysis of the peptide bond between alanine and arginine by the enzyme leads to a change in the spectral properties of the substrate, enabling continuous monitoring of the enzyme's activity.
Principle of the Assay
The this compound assay is based on the principle of spectrophotometry. The intact this compound substrate has a specific absorbance spectrum. Upon enzymatic cleavage of the C-terminal arginine by a carboxypeptidase, the resulting product, FA-Ala, exhibits a different absorbance spectrum. This change in absorbance, typically monitored in the UV range, is directly proportional to the rate of substrate hydrolysis and thus to the carboxypeptidase activity. The reaction can be continuously monitored, allowing for the determination of initial reaction velocities and kinetic parameters.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for carboxypeptidase B and N.
-
Inhibitor Screening: High-throughput screening of potential inhibitors of carboxypeptidase B and N for drug discovery and development.
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Biological Sample Analysis: Measuring carboxypeptidase activity in biological samples such as plasma, serum, and tissue extracts.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound assay with relevant carboxypeptidases.
Table 1: Kinetic Parameters for this compound Hydrolysis
| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Source |
| Human Plasma Carboxypeptidase N | This compound | 260 | 1860 | 7.15 | [1] |
| Human Plasma Carboxypeptidase N | FA-Ala-Lys | 340 | 5820 | 17.12 | [1] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Enzyme | Carboxypeptidase B, Carboxypeptidase N | This substrate is specific for carboxypeptidases that cleave basic C-terminal amino acids. It has been reported to show no detectable activity with carboxypeptidase A4.[2] |
| Substrate Concentration | 0.1 - 1.0 mM | A starting concentration of 2-5 times the Km value is recommended for Vmax determination. For routine assays, a concentration close to the Km can be used. |
| pH | 7.5 - 9.0 | The optimal pH can vary between different carboxypeptidases. For porcine pancreatic carboxypeptidase B, an optimal pH of 9.0 has been reported.[3] |
| Buffer | 50 mM Tris-HCl or HEPES | The choice of buffer may depend on the specific enzyme and experimental requirements. |
| Temperature | 25 - 40°C | The optimal temperature can vary. For porcine pancreatic carboxypeptidase B, an optimal temperature of 40°C has been reported.[3] For continuous monitoring, 25°C or 37°C is common. |
| Wavelength | ~338 nm | The exact wavelength of maximal absorbance change upon hydrolysis should be determined empirically. For similar FA-dipeptide substrates, wavelengths between 336-340 nm are used.[1] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Carboxypeptidase Activity
This protocol describes a direct, continuous assay to determine the activity of carboxypeptidases using the this compound substrate.
Materials:
-
This compound substrate
-
Purified Carboxypeptidase B or N, or biological sample containing the enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading in the UV range and maintaining a constant temperature
Procedure:
-
Prepare the this compound Substrate Stock Solution: Dissolve this compound in the Assay Buffer to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare the Enzyme Solution: Dilute the carboxypeptidase enzyme or biological sample in cold Assay Buffer to a concentration that will result in a linear rate of absorbance change over time. The optimal concentration should be determined empirically.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at approximately 338 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
Perform the Assay:
-
For a 96-well plate format, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the this compound substrate stock solution to each well to achieve a final concentration of 0.5 mM.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 338 nm every 30 seconds for 10-15 minutes.
-
Include a blank control with no enzyme to correct for any non-enzymatic substrate degradation.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the initial linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law if the change in molar extinction coefficient (Δε) upon substrate hydrolysis is known.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1 to determine the Michaelis-Menten kinetic parameters.
Procedure:
-
Follow the steps outlined in Protocol 1.
-
Vary the final concentration of the this compound substrate over a range that brackets the expected Km value (e.g., 0.1x Km to 10x Km). A typical range would be from 50 µM to 1 mM.
-
For each substrate concentration, determine the initial reaction velocity (v) as the rate of change in absorbance per minute (ΔA/min).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.
Visualizations
Caption: Experimental workflow for determining carboxypeptidase kinetic parameters using the this compound assay.
Caption: General roles of Carboxypeptidase N and B in physiological pathways.
References
Application Note: FA-Ala-Arg as a Substrate for Continuous Protease Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthetic tripeptide, 3-(2-Furyl)acryloyl-L-alanyl-L-arginine (FA-Ala-Arg), is a valuable chromogenic substrate for the continuous measurement of certain protease activities. Its primary application is in assays for basic carboxypeptidases, such as Carboxypeptidase N (CPN), which specifically cleave C-terminal arginine or lysine residues from peptides and proteins.[1] The principle of the assay is based on the cleavage of the peptide bond between alanine and arginine. This cleavage results in a decrease in absorbance at 340 nm, allowing for real-time monitoring of enzyme activity.[2] This application note provides a detailed protocol for using this compound in a continuous enzyme assay, along with relevant kinetic data and considerations for experimental design.
Principle of the Assay
The enzymatic hydrolysis of this compound by a suitable protease, such as Carboxypeptidase N, separates the furylacryloyl-alanine moiety from the arginine residue. This reaction leads to a shift in the absorption spectrum of the furylacryloyl group, resulting in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity under initial velocity conditions. This allows for a continuous, spectrophotometric assay that is convenient for enzyme characterization, inhibitor screening, and kinetic studies.
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (K_m) and catalytic rate constant (k_cat).
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases.[3]
-
Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.
-
Clinical Research: Measuring the activity of specific proteases in biological samples like serum.[4]
Quantitative Data
The following table summarizes the kinetic parameters of human plasma Carboxypeptidase N (CPN) with this compound and a related substrate, FA-Ala-Lys.
| Substrate | Enzyme | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (μM⁻¹min⁻¹) | Reference |
| This compound | Carboxypeptidase N (CPN) | 260 | 1860 | 7.15 | [1] |
| FA-Ala-Lys | Carboxypeptidase N (CPN) | 340 | 5820 | 17.12 | [1] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified enzyme (e.g., Carboxypeptidase N)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Reagent-grade water
-
Inhibitors or test compounds (if applicable)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration will depend on the K_m of the enzyme. A common starting point is a 10 mM stock solution. Store protected from light at -20°C.
-
Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that will result in a linear rate of absorbance change over the desired time course. The optimal concentration should be determined empirically.
-
Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted at the experimental temperature.
Assay Procedure (96-well plate format)
-
Assay Plate Preparation: To each well of a UV-transparent 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound or vehicle control
-
This compound substrate (to achieve the desired final concentration, typically at or near the K_m value)
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[4]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme working solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.
-
Data Analysis:
-
Determine the initial rate of reaction (v₀) by calculating the slope of the linear portion of the absorbance versus time curve.
-
The rate of substrate hydrolysis can be calculated using the Beer-Lambert law: Rate (μmol/min) = (ΔA₃₄₀/min) / (ε * l) * V Where:
-
ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of the substrate at 340 nm.
-
l is the path length of the cuvette or the well (in cm).
-
V is the total reaction volume (in L).
-
-
Considerations and Troubleshooting
-
Interference: Compounds that absorb light at 340 nm can interfere with the assay.[2] It is crucial to run appropriate controls, including a no-enzyme control and a no-substrate control, to account for any background absorbance changes.
-
Substrate Stability: Protect the this compound stock solution from light to prevent photodegradation. Prepare fresh working solutions daily.
-
Linear Range: Ensure that the enzyme concentration and reaction time are within the linear range of the assay. If the reaction rate decreases over time, it may indicate substrate depletion or enzyme instability.
-
pH Optimum: The optimal pH for Carboxypeptidase N is neutral.[1] The assay buffer should be chosen to maintain the optimal pH for the specific enzyme being studied.
Visualizations
Experimental Workflow
Caption: Workflow for the continuous enzyme assay using this compound.
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of this compound and the resulting signal.
References
Application Notes and Protocols for Fluorescent Assay Development with FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for a cell-based fluorescent assay utilizing the synthetic dipeptide N-(3-[2-furyl]acryloyl)-L-alanyl-L-arginine (FA-Ala-Arg). This assay is designed to indirectly measure the activity of cell-surface Carboxypeptidase D (CPD) by quantifying the downstream production of nitric oxide (NO). CPD, a B-type carboxypeptidase, specifically cleaves C-terminal arginine or lysine residues from peptides.[1] The enzymatic cleavage of this compound by CPD releases L-arginine, which is a primary substrate for nitric oxide synthase (NOS) in the production of the critical signaling molecule, nitric oxide. This assay is particularly relevant for studying inflammatory processes and cellular signaling pathways where CPD and NO play significant roles.[1][2]
The furylacryloyl group on the N-terminus of the dipeptide possesses inherent fluorescent properties, which can be monitored to observe substrate cleavage. However, the more established application of this substrate involves the quantification of the end-product of the signaling cascade it initiates, namely nitric oxide. This can be achieved through various methods, including the widely used colorimetric Griess assay or more sensitive fluorescent NO sensors.
Principle of the Assay
The assay is founded on a two-step enzymatic cascade. First, membrane-bound Carboxypeptidase D (CPD) on the surface of cultured cells cleaves the C-terminal arginine from the this compound substrate. The liberated arginine is then transported into the cell, where it becomes available to nitric oxide synthase (NOS). In the presence of its necessary cofactors, NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of NO produced is proportional to the activity of CPD, assuming that other factors in the pathway are not limiting.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound induced nitric oxide production.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for RAW 264.7 macrophage cells but can be adapted for other cell types expressing CPD and NOS, such as endothelial cells.[1][2]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Arginine-free DMEM
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound substrate solution
-
Nitric Oxide Assay Kit (e.g., Griess Reagent System or a fluorescent NO probe)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Stimulation (to upregulate inducible NOS):
-
The following day, remove the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of arginine-free DMEM containing 0.1 µg/mL LPS and 50 U/mL IFN-γ to each well.
-
Incubate for 8-16 hours to induce the expression of inducible nitric oxide synthase (iNOS).[1]
-
-
Substrate Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in arginine-free DMEM to the desired final concentrations.
-
Add the this compound solution to the stimulated cells. A typical starting concentration is 200 µM.[1] Include a negative control (no this compound) and a positive control (a known concentration of L-arginine).
-
Incubate for the desired time period (e.g., 1-4 hours).
-
-
Nitric Oxide Measurement:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess assay according to the manufacturer's instructions. Alternatively, use a fluorescent NO probe for higher sensitivity.
-
Nitric Oxide Quantification using Griess Reagent
Materials:
-
Griess Reagent A (e.g., sulfanilamide in phosphoric acid)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in arginine-free DMEM (ranging from 0 to 100 µM).
-
Assay:
-
In a new 96-well plate, add 50 µL of each standard and 50 µL of each cell culture supernatant sample.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental Workflow Diagram
Caption: Workflow for the cell-based this compound assay.
Data Presentation
The following tables provide a template for presenting quantitative data from the this compound assay.
Table 1: Nitric Oxide Production in Response to this compound
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) ± SD | Fold Increase over Control |
| Control (no substrate) | 0 | [Value] | 1.0 |
| This compound | 50 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
| This compound | 200 | [Value] | [Value] |
| L-Arginine (Positive Control) | 200 | [Value] | [Value] |
Table 2: Effect of Inhibitors on this compound-Stimulated Nitric Oxide Production
| Treatment Group | Inhibitor | Nitrite Concentration (µM) ± SD | % Inhibition |
| This compound (200 µM) | None | [Value] | 0 |
| This compound + CPD Inhibitor | [e.g., MGTA] | [Value] | [Value] |
| This compound + NOS Inhibitor | [e.g., L-NAME] | [Value] | [Value] |
| This compound + Arg Transporter Inhibitor | [e.g., L-Lysine] | [Value] | [Value] |
Logical Relationship Diagram
Caption: Logical relationships in the this compound assay.
Concluding Remarks
The this compound based assay offers a valuable tool for investigating the enzymatic activity of Carboxypeptidase D in a cellular context and its impact on nitric oxide signaling. By following the detailed protocols and utilizing the provided data presentation formats and diagrams, researchers can effectively develop and implement this assay in their studies. The adaptability of the nitric oxide detection method allows for flexibility based on the required sensitivity and available instrumentation. This assay is particularly powerful for screening potential modulators of CPD activity and for elucidating the role of this enzyme in various physiological and pathological conditions.
References
- 1. Carboxypeptidase D is up-regulated in raw 264.7 macrophages and stimulates nitric oxide synthesis by cells in arginine-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase-mediated enhancement of nitric oxide production in rat lungs and microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a general guideline for the in vivo administration of the tripeptide FA-Ala-Arg. As of the current date, specific literature detailing the in vivo use, pharmacokinetics, and mechanism of action of this compound is not available. Therefore, the information presented here is based on general principles of peptide administration and data from similar short peptides, particularly those containing arginine and alanine. Researchers should perform dose-escalation studies and thorough safety evaluations for their specific animal models and experimental goals.
Introduction
This compound is a tripeptide with potential biological activity. Peptides containing arginine are known for their ability to interact with cell membranes and various biological targets.[1][2][3] Alanine provides a simple, non-bulky spacer element. The formyl group (FA) at the N-terminus may protect the peptide from immediate degradation by aminopeptidases, potentially extending its half-life.[4] This document provides a framework for the initial in vivo evaluation of this compound.
Potential Biological Activities and Mechanisms of Action
While the specific mechanism of this compound is uncharacterized, peptides containing phenylalanine and arginine have been investigated for several biological activities, including:
-
Antihypertensive Effects: Inhibition of the Angiotensin-Converting Enzyme (ACE) is a common mechanism for small peptides.[5]
-
Antimicrobial Properties: The cationic nature of arginine can facilitate interaction with and disruption of microbial cell membranes.[6]
-
Cellular Uptake: Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), facilitating the delivery of molecules into cells.[1][7]
Based on these common activities for similar peptides, a hypothetical signaling pathway for this compound as an inhibitor of a generic cell surface receptor is presented below.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical mechanism of this compound as a receptor antagonist.
Quantitative Data
Specific quantitative data for this compound is not yet available. The following tables are provided as templates for organizing experimental data. Data for a related tripeptide, Arginine-Alanine-Lysine (RAK), showed no adverse effects in rats at oral doses up to 1000 mg/kg body weight/day, which can serve as a preliminary reference for safety studies.[8]
Table 1: Example Pharmacokinetic Parameters of a Tripeptide in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 5000 ± 1200 | 150 ± 45 |
| Tmax (h) | 0.1 | 1.5 ± 0.5 |
| AUC (0-t) (ng*h/mL) | 8500 ± 2100 | 600 ± 180 |
| Half-life (t½) (h) | 0.5 ± 0.1 | 2.0 ± 0.7 |
| Bioavailability (%) | 100 | ~5 |
Note: These are hypothetical values based on typical tripeptide pharmacokinetics and should be replaced with experimental data.[9][10]
Table 2: Example Dose-Response Data for this compound in a Mouse Model of [Disease]
| Treatment Group | Dose (mg/kg) | Route | Efficacy Endpoint (unit) | p-value vs. Vehicle |
| Vehicle | 0 | IP | 100 ± 10 | - |
| This compound | 1 | IP | 95 ± 12 | >0.05 |
| This compound | 10 | IP | 70 ± 8 | <0.05 |
| This compound | 50 | IP | 45 ± 6 | <0.01 |
| Positive Control | [Dose] | IP | 30 ± 5 | <0.001 |
Note: Replace "[Disease]" and "Efficacy Endpoint" with specifics of the experiment.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile saline or PBS to the vial containing the lyophilized peptide to create a stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
If necessary, dilute the stock solution with the same sterile vehicle to achieve the final desired concentration for injection.
-
Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
Keep the prepared solution on ice and use it within a few hours of preparation. For longer-term storage, consult the manufacturer's stability data or perform your own stability studies. Aliquots of the stock solution may be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.
In Vivo Administration Workflow
The choice of administration route depends on the experimental objective and the desired pharmacokinetic profile. Intravenous (IV) administration provides immediate systemic exposure, while intraperitoneal (IP) and subcutaneous (SC) injections offer slower absorption. Oral gavage is also an option, but bioavailability is expected to be low for short peptides.[11]
Caption: General workflow for in vivo administration and analysis of this compound.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile insulin syringes (e.g., 28-30 gauge)
-
70% ethanol for disinfection
Protocol:
-
Acclimate animals to the experimental conditions according to institutional guidelines.
-
Weigh each animal to determine the precise injection volume. A typical injection volume for a mouse is 100-200 µL.
-
Properly restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert the needle at a 15-30 degree angle, bevel up, to a depth of approximately 5 mm.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Safety and Toxicology
A preliminary toxicity assessment is crucial. A 90-day repeated-dose study on the similar tripeptide RAK in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 1000 mg/kg bw/day via oral administration.[8] While this suggests that similar short peptides may have a good safety profile, parenteral administration of this compound will require a dedicated safety evaluation. High concentrations of arginine-containing peptides have been associated with in vivo toxicity in some cases.[1]
Recommendations for Safety Assessment:
-
Conduct a single-dose, dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor for clinical signs of toxicity (e.g., changes in weight, activity, grooming).
-
Perform histopathological analysis of major organs at the end of the study.
-
Conduct clinical chemistry and hematology analyses.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molding a peptide into an RNA site by in vivo peptide evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of gene delivery in vitro and in vivo by the arginine peptide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 90-day toxicity study of tripeptide, arginine-alanine-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacokinetics-of-collagen-dipeptides-gly-pro-and-pro-hyp-and-tripeptides-gly-pro-hyp-in-rats - Ask this paper | Bohrium [bohrium.com]
- 11. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
FA-Ala-Arg: A Versatile Tool for Probing Enzyme Kinetics of Trypsin-Like Serine Proteases
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to utilizing the synthetic peptide substrate, Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-arginine (FA-Ala-Arg), and its derivatives for the kinetic analysis of trypsin-like serine proteases. These proteases, characterized by their cleavage specificity for peptide bonds C-terminal to arginine or lysine residues, play crucial roles in a myriad of physiological and pathological processes, making them key targets for therapeutic intervention. The this compound peptide core, often coupled with a reporter group such as 7-amino-4-methylcoumarin (AMC) or p-nitroanilide (pNA), serves as a valuable in vitro tool to determine key enzymatic parameters, screen for inhibitors, and elucidate enzyme mechanisms. This guide offers structured data presentation, detailed experimental protocols, and visual workflows to facilitate the effective use of these substrates in research and drug discovery.
Introduction
Trypsin-like serine proteases are a major class of enzymes involved in diverse biological pathways, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of their activity is implicated in numerous diseases, such as pancreatitis, thrombosis, and cancer. Consequently, the study of their kinetics and the identification of specific inhibitors are of significant interest in biomedical research and pharmaceutical development.
This compound, where FA represents the Nα-Fmoc protecting group, is a dipeptide that mimics the natural recognition sequence for many trypsin-like proteases. The enzyme-catalyzed hydrolysis of the peptide bond C-terminal to the arginine residue is the basis of the assay. For continuous monitoring of enzyme activity, the arginine residue is typically linked to a fluorogenic (e.g., AMC) or a chromogenic (e.g., pNA) leaving group. Cleavage of the substrate liberates the reporter molecule, resulting in a measurable change in fluorescence or absorbance, which is directly proportional to the rate of the enzymatic reaction.
Data Presentation
The following tables summarize key kinetic parameters for various trypsin-like serine proteases with substrates analogous to this compound. These values are essential for designing experiments and comparing enzyme activities.
Table 1: Kinetic Parameters of Cathepsin B with Fluorogenic Substrates [1][2]
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | 7.2 | 133 ± 15 | 1.8 ± 0.1 | 1.35 x 10⁴ |
| Z-Arg-Arg-AMC | 4.6 | 150 ± 20 | 0.4 ± 0.03 | 2.67 x 10³ |
| Z-Phe-Arg-AMC | 7.2 | 45 ± 5 | 10.5 ± 0.5 | 2.33 x 10⁵ |
| Z-Phe-Arg-AMC | 4.6 | 25 ± 3 | 12.0 ± 0.8 | 4.80 x 10⁵ |
Z- represents a benzyloxycarbonyl protecting group, structurally similar to Fmoc in providing a bulky N-terminal block.
Table 2: Kinetic Parameters of Thrombin with Chromogenic Substrates [3]
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |
| D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 |
| D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 |
Tos- represents a tosyl protecting group.
Table 3: Kinetic Parameters of Trypsin with a Fluorogenic Substrate [4]
| Substrate | Enzyme | Km (μM) | Vmax (nmol/L·min⁻¹) |
| Boc-Gln-Ala-Arg-MCA | Bovine Trypsin | 5.99 | 35270 |
Boc- represents a tert-butyloxycarbonyl protecting group. MCA is a methylcoumarin-amide derivative, similar to AMC.
Experimental Protocols
General Protocol for Measuring Protease Activity using a Fluorogenic this compound-AMC Substrate
This protocol provides a general framework for a continuous kinetic assay using a fluorogenic substrate like this compound-AMC. Specific conditions such as buffer composition, pH, and substrate/enzyme concentrations should be optimized for each specific enzyme.
Materials:
-
Purified trypsin-like serine protease
-
This compound-AMC substrate (or a similar derivative like Z-Phe-Arg-AMC)[1][2]
-
Assay Buffer (e.g., for Trypsin: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)[5]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[1][4][6]
-
DMSO for substrate stock solution
Procedure:
-
Prepare a stock solution of the fluorogenic substrate: Dissolve the this compound-AMC in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Prepare working solutions of the substrate: On the day of the experiment, thaw a stock aliquot and dilute it in Assay Buffer to various concentrations for determining Km. A typical starting range is 0.5 to 10 times the expected Km.
-
Prepare the enzyme solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired reaction time. The optimal concentration should be determined empirically.
-
Set up the assay: In a 96-well black microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of substrate working solution
-
Make up to a final volume of (e.g.) 180 µL with Assay Buffer.
-
-
Equilibrate the plate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add Z µL of the diluted enzyme solution to each well to bring the final volume to 200 µL. Mix gently by pipetting.
-
Measure fluorescence: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity (Relative Fluorescence Units, RFU) over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Plot RFU versus time for each substrate concentration.
-
Determine the initial velocity (V₀) from the linear portion of each curve.
-
Convert RFU/min to moles/min using a standard curve of free AMC.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
General Protocol for Measuring Protease Activity using a Chromogenic this compound-pNA Substrate
This protocol outlines a general procedure for an endpoint or kinetic assay using a chromogenic substrate.
Materials:
-
Purified trypsin-like serine protease
-
This compound-pNA substrate (or a similar derivative like pyro-Glu-Gly-Arg-pNA for urokinase)[6][7]
-
Assay Buffer (e.g., for Urokinase: 0.05 M Tris, 0.038 M NaCl, pH 8.8)[7]
-
96-well clear microplate
-
Spectrophotometric microplate reader capable of measuring absorbance at 405 nm[6][7]
-
Stopping reagent (e.g., 50% acetic acid) for endpoint assays
Procedure:
-
Prepare a stock solution of the chromogenic substrate: Dissolve the this compound-pNA in a suitable solvent (e.g., distilled water or DMSO) to a concentration of 1-3 mM.
-
Prepare working solutions of the substrate: Dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Prepare the enzyme solution: Dilute the enzyme in Assay Buffer to a suitable concentration.
-
Set up the assay:
-
Kinetic Assay: Follow a similar procedure as for the fluorogenic assay, measuring the change in absorbance at 405 nm over time.
-
Endpoint Assay:
-
Add substrate and buffer to the wells of a 96-well clear microplate and pre-incubate at the desired temperature.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., an equal volume of 50% acetic acid).
-
Read the absorbance at 405 nm.
-
-
-
Data Analysis:
-
For the kinetic assay, determine the initial velocity from the linear portion of the absorbance vs. time plot.
-
For the endpoint assay, subtract the absorbance of a blank (no enzyme) from the sample readings.
-
Convert the change in absorbance to the concentration of p-nitroaniline released using its molar extinction coefficient.
-
Determine kinetic parameters by plotting reaction velocity against substrate concentration.
-
Visualizations
Signaling Pathway
Trypsin-like serine proteases can activate signaling pathways through Protease-Activated Receptors (PARs). The following diagram illustrates a generalized signaling cascade initiated by a trypsin-like protease.
Caption: Generalized signaling pathway of a trypsin-like serine protease via a Protease-Activated Receptor (PAR).[8][9]
Experimental Workflow
The following diagram outlines the typical workflow for determining enzyme kinetic parameters using this compound derivatives.
Caption: Workflow for an enzyme kinetics assay using this compound derivatives.
Logical Relationship
This diagram illustrates the logical relationship of how this compound derivatives are used to study enzyme kinetics.
Caption: Principle of using this compound-Reporter to determine enzyme kinetics.
Conclusion
This compound and its fluorogenic or chromogenic derivatives are powerful and versatile tools for the detailed kinetic characterization of trypsin-like serine proteases. The protocols and data presented herein provide a solid foundation for researchers to design and execute robust enzyme assays. The application of these substrates will continue to be instrumental in advancing our understanding of protease function and in the development of novel therapeutics targeting this important class of enzymes.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. coachrom.com [coachrom.com]
- 7. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of FA-Ala-Arg in Drug Delivery Systems: A Detailed Guide for Researchers
Introduction: The tripeptide Folic Acid-Alanine-Arginine (FA-Ala-Arg) represents a promising ligand for targeted drug delivery systems, particularly in the context of cancer therapy. This molecule synergistically combines the targeting specificity of folic acid (FA) with the cell-penetrating properties of an arginine (Arg)-rich peptide, connected by an alanine (Ala) linker. Folic acid exploits the overexpression of folate receptors (FRs) on the surface of many cancer cells, facilitating receptor-mediated endocytosis.[1][2] The arginine component, a known cell-penetrating peptide (CPP), enhances the uptake of the drug delivery system into cells.[3][4] This dual-targeting and enhanced uptake mechanism makes this compound an attractive candidate for delivering therapeutic payloads, such as chemotherapeutic drugs or imaging agents, directly to tumor sites while minimizing off-target effects.[5]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their drug delivery research.
Principle of this compound Mediated Drug Delivery
The this compound ligand is designed to be conjugated to a variety of drug delivery platforms, including nanoparticles, liposomes, and dendrimers.[2][6][7] The core principle of its application lies in a two-stage targeting and uptake process:
-
Targeting via Folic Acid: Folic acid binds with high affinity to folate receptors (FRα and FRβ), which are frequently overexpressed in a wide range of cancers, including ovarian, lung, breast, and brain cancers, while having limited expression in normal tissues.[1][8][9] This interaction concentrates the drug delivery system at the tumor site.
-
Enhanced Cellular Uptake via Arginine: The positively charged guanidinium group of the arginine residue interacts with negatively charged components of the cell membrane, such as proteoglycans.[4] This interaction facilitates the internalization of the drug delivery system through various mechanisms, including direct membrane translocation and endocytosis.[3]
-
Alanine as a Linker: Alanine serves as a simple and stable spacer between the targeting moiety (FA) and the cell-penetrating peptide (Arg), ensuring that both functional units can adopt their optimal conformations for receptor binding and cellular interaction.
Below is a diagram illustrating the proposed signaling pathway for the uptake of an this compound conjugated drug delivery system.
Caption: Proposed uptake mechanism of an this compound conjugated drug delivery system.
Applications
The this compound ligand can be utilized in various drug delivery applications:
-
Targeted Cancer Therapy: Conjugation of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) to this compound-functionalized nanocarriers can enhance their delivery to tumor cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.[2][5]
-
Tumor Imaging: Attachment of imaging agents (e.g., fluorescent dyes, quantum dots, MRI contrast agents) allows for targeted imaging of FR-positive tumors, aiding in diagnosis and monitoring of treatment response.
-
Gene Delivery: The cationic nature of arginine can facilitate the complexation and delivery of nucleic acids (e.g., siRNA, plasmid DNA) for gene therapy applications in cancer.
Experimental Protocols
The following sections provide detailed protocols for the synthesis, formulation, and evaluation of an this compound based drug delivery system.
Synthesis of this compound Peptide
The this compound tripeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ala-OH
-
Folic Acid
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Arg):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Second Amino Acid Coupling (Ala): Repeat the deprotection and coupling steps with Fmoc-Ala-OH.
-
Folic Acid Coupling:
-
After deprotecting the N-terminus of Alanine, dissolve Folic Acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMSO.
-
Add the folic acid solution to the resin and shake for 4 hours. Protect from light.
-
Wash the resin with DMSO, DMF, and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the this compound peptide by Mass Spectrometry and analytical HPLC.
-
The following diagram outlines the workflow for the synthesis and purification of the this compound peptide.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Formulation of this compound Conjugated Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles functionalized with this compound.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
PLGA-PEG-NHS (NHS-ester terminated PLGA-Polyethylene glycol)
-
Chemotherapeutic drug (e.g., Doxorubicin)
-
This compound peptide
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Dialysis membrane (MWCO 10 kDa)
Protocol:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve PLGA, PLGA-PEG-NHS, and the drug in DCM.
-
Add this organic phase dropwise to an aqueous PVA solution while sonicating on ice to form an emulsion.
-
Continue sonication for 5 minutes.
-
Stir the emulsion overnight at room temperature to evaporate the DCM and form nanoparticles.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Conjugation of this compound:
-
Resuspend the NHS-activated nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the this compound peptide to the nanoparticle suspension and stir for 12 hours at room temperature. The NHS ester will react with the N-terminal amine of the folic acid.
-
-
Final Purification:
-
Dialyze the this compound conjugated nanoparticles against deionized water for 24 hours to remove any unreacted peptide.
-
Lyophilize the purified nanoparticles for storage.
-
In Vitro Evaluation
3.3.1. Characterization of Nanoparticles
| Parameter | Method | Typical Expected Results |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | DLS with ZetaSizer | Slightly positive due to Arg |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform size |
| Drug Loading (%) | UV-Vis or Fluorescence Spectroscopy | 5-15% (drug-dependent) |
| Encapsulation Efficiency (%) | UV-Vis or Fluorescence Spectroscopy | > 80% |
3.3.2. In Vitro Drug Release
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag and incubate in a larger volume of the corresponding buffer at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the drug concentration in the aliquots using UV-Vis or fluorescence spectroscopy.
3.3.3. Cellular Uptake Studies
Protocol:
-
Seed FR-positive (e.g., HeLa, MCF-7) and FR-negative (e.g., A549) cells in 24-well plates.
-
Incubate the cells with fluorescently labeled this compound nanoparticles, untargeted nanoparticles, and free fluorescent dye for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader to quantify uptake.
-
Visualize cellular uptake using confocal microscopy.
3.3.4. Cytotoxicity Assay (MTT Assay)
Protocol:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with varying concentrations of free drug, drug-loaded untargeted nanoparticles, and drug-loaded this compound nanoparticles for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability.
In Vivo Evaluation
Protocol:
-
Animal Model: Establish tumor xenografts in immunodeficient mice by subcutaneously injecting FR-positive cancer cells.
-
Biodistribution Study:
-
Administer fluorescently labeled nanoparticles (targeted and untargeted) via tail vein injection.
-
At different time points, euthanize the mice and harvest major organs and tumors.
-
Homogenize the tissues and quantify the fluorescence to determine the accumulation of nanoparticles.
-
Alternatively, use in vivo imaging systems (IVIS) to monitor nanoparticle distribution in real-time.
-
-
Anti-Tumor Efficacy Study:
-
Once tumors reach a certain volume, randomize the mice into treatment groups (e.g., saline, free drug, drug-loaded untargeted nanoparticles, drug-loaded this compound nanoparticles).
-
Administer the treatments intravenously every few days.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
The following diagram illustrates the logical workflow for the in vivo evaluation of the drug delivery system.
Caption: Workflow for in vivo evaluation of this compound drug delivery system.
Conclusion
The this compound peptide is a versatile and potent ligand for the development of targeted drug delivery systems. Its dual mechanism of folate receptor targeting and enhanced cell penetration offers a significant advantage in delivering therapeutic agents to cancer cells. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and evaluation of this compound-based nanomedicines. Rigorous characterization and both in vitro and in vivo testing are crucial to validate the efficacy and safety of these advanced drug delivery platforms.
References
- 1. dovepress.com [dovepress.com]
- 2. Functionalized Metal Nanoparticles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments in Metallic Nanomaterials for Cancer Therapy, Diagnosing and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FA-Ala-Arg in Vascular Smooth Muscle Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for investigating the potential effects of the tripeptide N-Feruloyl-L-Alanyl-L-Arginine (FA-Ala-Arg) on vascular smooth muscle function. While direct studies on this compound are not extensively available in published literature, based on the activities of structurally related compounds, particularly L-arginine and other arginine-containing peptides, a strong hypothesis can be formulated. It is proposed that this compound may elicit vasorelaxant effects primarily through an endothelium-dependent mechanism involving the nitric oxide (NO) signaling pathway. The ferulic acid moiety may also contribute to the overall effect due to its known antioxidant properties.
This document outlines detailed experimental protocols and hypothesized signaling pathways to guide researchers in exploring the vascular pharmacology of this compound.
Hypothesized Mechanism of Action
The vasorelaxant effect of this compound is likely initiated by its interaction with the vascular endothelium. The terminal arginine residue is a key structural feature, as L-arginine is the natural substrate for endothelial nitric oxide synthase (eNOS). It is hypothesized that this compound, or its metabolites, may increase the bioavailability of L-arginine or directly stimulate eNOS activity, leading to the production of nitric oxide (NO).
NO, a potent vasodilator, then diffuses from the endothelial cells to the underlying vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain. This results in smooth muscle relaxation and vasodilation.
Studies on other arginine-containing polypeptides have demonstrated their ability to induce endothelium-dependent relaxation, supporting the proposed central role of the arginine residue in this compound's potential vascular activity.
Data Presentation
As there is no direct quantitative data for this compound in the literature, the following tables are presented as templates for researchers to populate with their experimental findings. These tables are designed for clarity and easy comparison of results.
Table 1: Vasorelaxant Effect of this compound on Pre-contracted Aortic Rings
| Agonist | Concentration of Agonist | This compound Concentration (µM) | Maximal Relaxation (%) | EC₅₀ (µM) |
| Phenylephrine | 1 µM | e.g., 0.1, 1, 10, 100 | Experimental Data | Experimental Data |
| KCl | 60 mM | e.g., 0.1, 1, 10, 100 | Experimental Data | Experimental Data |
Table 2: Role of Endothelium in this compound-Induced Vasorelaxation
| Condition | Agonist (Concentration) | This compound Concentration (µM) | Maximal Relaxation (%) | p-value (vs. Endothelium-Intact) |
| Endothelium-Intact | Phenylephrine (1 µM) | e.g., 100 | Experimental Data | N/A |
| Endothelium-Denuded | Phenylephrine (1 µM) | e.g., 100 | Experimental Data | Experimental Data |
Table 3: Effect of Inhibitors on this compound-Induced Vasorelaxation
| Inhibitor (Concentration) | Target | This compound-Induced Relaxation (%) | % Inhibition | p-value (vs. Control) |
| Control (No Inhibitor) | N/A | Experimental Data | N/A | N/A |
| L-NAME (100 µM) | NOS | Experimental Data | Experimental Data | Experimental Data |
| ODQ (10 µM) | sGC | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin (10 µM) | COX | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the vascular effects of this compound.
Protocol 1: Isolated Aortic Ring Preparation and Vasorelaxation Assay
This protocol is adapted from standard methods for studying vascular reactivity.
1. Materials:
- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)
- Phenylephrine (PE)
- Potassium Chloride (KCl)
- This compound
- Acetylcholine (ACh)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)
2. Aortic Ring Preparation:
- Euthanize the rat by an approved method.
- Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
- Clean the aorta of adhering connective and adipose tissue.
- Cut the aorta into rings of 3-4 mm in length.
- For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.
3. Experimental Setup:
- Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
- Connect the rings to isometric force transducers to record changes in tension.
- Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes, changing the buffer every 15-20 minutes.
4. Viability and Endothelial Integrity Check:
- Contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with Krebs-Henseleit solution.
- After returning to baseline, pre-contract the rings with 1 µM Phenylephrine.
- At the plateau of the contraction, add 10 µM Acetylcholine to test for endothelial integrity. A relaxation of more than 70% indicates intact endothelium. Rings showing less than 10% relaxation are considered successfully denuded.
5. Vasorelaxation Assay:
- Wash the rings and allow them to return to baseline.
- Induce a stable contraction with either 1 µM Phenylephrine or 60 mM KCl.
- Once the contraction is stable, add this compound cumulatively in increasing concentrations (e.g., 0.01 µM to 100 µM) to the organ bath.
- Record the relaxation response at each concentration.
- Calculate the relaxation as a percentage of the pre-contraction induced by PE or KCl.
Protocol 2: Investigation of the Mechanism of Action
This protocol is designed to investigate the involvement of the NO-cGMP pathway.
1. Materials:
- Prepared aortic rings as in Protocol 1.
- L-NAME (Nω-Nitro-L-arginine methyl ester), a NOS inhibitor.
- ODQ (1H-Oxadiazolo[4,3-a]quinoxalin-1-one), an sGC inhibitor.
- Indomethacin, a COX inhibitor.
2. Experimental Procedure:
- Prepare endothelium-intact aortic rings as described in Protocol 1.
- After the equilibration period, pre-incubate the rings with one of the following inhibitors for 20-30 minutes before inducing contraction:
- L-NAME (100 µM)
- ODQ (10 µM)
- Indomethacin (10 µM)
- A control group of rings should be run in parallel without any inhibitor.
- Following pre-incubation, pre-contract the rings with 1 µM Phenylephrine.
- Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound as described in Protocol 1.
- Compare the vasorelaxant effect of this compound in the presence and absence of the inhibitors. A significant reduction in relaxation in the presence of an inhibitor suggests the involvement of its target pathway.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized signaling pathway for this compound-induced vasorelaxation.
Caption: Experimental workflow for aortic ring vasorelaxation assay.
Caption: Logical workflow for investigating the mechanism of this compound action.
Spectrophotometric Method for Detecting FA-Ala-Arg Hydrolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the spectrophotometric detection of the hydrolysis of the synthetic chromogenic substrate, Furylacryloyl-Alanine-Arginine-p-nitroanilide (FA-Ala-Arg-pNA). This method is a continuous enzymatic assay applicable for screening and characterizing proteases, particularly serine proteases like trypsin, that exhibit specificity for cleaving peptide bonds C-terminal to arginine residues. The assay relies on the enzymatic release of p-nitroaniline (pNA), a yellow chromophore, which can be quantified by measuring the increase in absorbance at approximately 405 nm. This application note will cover the principles of the assay, provide detailed experimental protocols, and present data in a structured format for easy interpretation.
Principle of the Assay
The spectrophotometric assay for this compound hydrolysis is based on a straightforward enzymatic reaction. A protease with specificity for arginine at the P1 position cleaves the amide bond between the arginine residue of the substrate and the p-nitroaniline group. The substrate, this compound-pNA, is colorless. Upon hydrolysis, the release of p-nitroaniline results in a yellow-colored product that absorbs light maximally around 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity under the given conditions.
The enzymatic reaction can be represented as follows:
This compound-pNA (colorless) + H₂O ---(Enzyme)---> this compound + p-nitroaniline (yellow)
Data Presentation
The following tables summarize key quantitative data relevant to this spectrophotometric assay.
Table 1: Molar Extinction Coefficients of p-nitroaniline (pNA)
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Buffer Conditions |
| 405 | 9,960 | Not specified |
| 405 | 11,500 | 49.6 mM HEPES-NaOH buffer (pH 7.6) containing 1 mM CaCl₂ |
| 410 | 8,800 | Not specified |
Note: The molar extinction coefficient of p-nitroaniline can be influenced by the pH and composition of the buffer. It is recommended to determine the extinction coefficient under the specific experimental conditions for the most accurate results.
Table 2: Kinetic Parameters for Hydrolysis of Tripeptide-p-nitroanilide Substrates by Trypsin
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Ac-Phe-Gly-Arg-pNA | 0.45 | 1.8 | 4,000 |
| Phe-Gly-Arg-pNA | 0.55 | 1.9 | 3,450 |
| Ac-D-Phe-Gly-Arg-pNA | 0.50 | 1.5 | 3,000 |
| D-Phe-Gly-Arg-pNA | 0.60 | 1.6 | 2,670 |
Note: This data is for trypsin with similar tripeptide-pNA substrates and serves as a reference. Kinetic parameters for this compound-pNA hydrolysis would need to be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound-p-nitroanilide (Substrate)
-
Protease of interest (e.g., Trypsin from bovine pancreas)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Calcium Chloride (CaCl₂) (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Solutions
-
Substrate Stock Solution: Dissolve this compound-pNA in DMSO to a concentration of 10 mM. Store this stock solution at -20°C, protected from light.
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂. The pH should be adjusted at the desired reaction temperature.
-
Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The final concentration of the enzyme will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Protocol
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following components in the order listed:
-
Assay Buffer
-
Substrate solution (diluted from the stock solution in assay buffer to the desired final concentration)
-
Enzyme solution
-
-
Final Reaction Volume: Adjust the final volume in each well to 200 µL with the assay buffer.
-
Controls:
-
Blank (No Enzyme): Include a well containing the assay buffer and substrate but no enzyme to measure the rate of non-enzymatic substrate hydrolysis.
-
Blank (No Substrate): Include a well containing the assay buffer and enzyme but no substrate to account for any background absorbance from the enzyme solution.
-
-
Initiate the Reaction: The reaction is typically initiated by the addition of the enzyme solution.
-
Spectrophotometric Measurement: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.
Calculation of Enzyme Activity
The rate of p-nitroaniline release can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:
Activity (mol/min) = (ΔA/Δt) / (ε × l)
Where:
-
ΔA/Δt is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline at 405 nm under the assay conditions (M⁻¹cm⁻¹).
-
l is the path length of the light beam through the sample in the cuvette or microplate well (cm). For a standard 96-well plate with a 200 µL volume, the path length is typically around 0.5 cm, but this should be verified for the specific plate and reader used.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of this compound-pNA to yield p-nitroaniline.
Experimental Workflow
Caption: Step-by-step workflow for the spectrophotometric assay.
Conclusion
The spectrophotometric method for detecting this compound hydrolysis is a robust and convenient assay for characterizing proteases with trypsin-like specificity. By following the detailed protocols and utilizing the provided data, researchers can accurately measure enzyme kinetics and screen for potential inhibitors. The use of structured data tables and clear visual workflows facilitates the understanding and implementation of this important biochemical technique.
Troubleshooting & Optimization
Technical Support Center: Optimizing FA-Ala-Arg Carboxypeptidase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FA-Ala-Arg carboxypeptidase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for a this compound carboxypeptidase assay?
A1: The optimal pH for a carboxypeptidase assay is highly dependent on the specific enzyme being used. For carboxypeptidases that cleave substrates with a C-terminal arginine, such as carboxypeptidase B (CPB) and carboxypeptidase Z (CPZ), the optimal pH generally falls within the neutral to slightly alkaline range. For instance, CPZ shows optimal activity for the substrate dansyl-Phe-Ala-Arg in a pH range of 7.0 to 8.0.[1] Carboxypeptidase B from porcine pancreas is typically assayed at a pH of 7.65.[2][3][4] However, some carboxypeptidases, like one purified from river buffalo, have shown an optimal pH of 9.0.[5] It is crucial to determine the optimal pH for your specific enzyme empirically.
Q2: My enzyme activity is lower than expected. What are the possible causes?
A2: Low or no enzyme activity can stem from several factors:
-
Sub-optimal pH: Ensure your assay buffer is at the optimal pH for the enzyme.
-
Enzyme Inactivation: Improper storage or handling can lead to loss of activity. Most carboxypeptidases should be stored at -20°C or below.[4]
-
Presence of Inhibitors: Components in your sample or buffer, such as certain metal ions or chelating agents like EDTA, can inhibit carboxypeptidase activity.[5] Formulation buffers for antibody therapeutics may also contain inhibitors that need to be removed, for example, by using a desalting column.[6]
-
Incorrect Substrate: Verify that your enzyme is active against the this compound substrate. Some carboxypeptidases, like human carboxypeptidase A4, do not show detectable activity towards substrates with basic C-terminal residues like arginine.[7]
-
Inaccurate Enzyme Concentration: Ensure the enzyme has been correctly diluted. For lyophilized powders, ensure complete solubilization in an appropriate buffer.
Q3: I am observing a high background signal in my assay. How can I reduce it?
A3: A high background signal can be caused by:
-
Substrate Instability: The this compound substrate may be unstable at the assay pH, leading to spontaneous hydrolysis. Running a blank control without the enzyme is essential to measure and subtract this background rate.[2]
-
Contaminating Proteases: Your enzyme preparation may be contaminated with other proteases that can cleave the substrate. Ensure you are using a highly purified enzyme.
-
Spectrophotometer Issues: If using a spectrophotometric assay, ensure the spectrophotometer is properly blanked and that the absorbance of the substrate solution itself is not too high.[8]
Q4: The results of my assay are not reproducible. What should I check?
A4: Lack of reproducibility can be due to:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme.
-
Temperature Fluctuations: Carboxypeptidase activity is temperature-dependent. Assays should be performed at a constant, controlled temperature, typically 25°C or 37°C.[2][7]
-
Reagent Instability: Prepare fresh substrate and buffer solutions for each experiment, as their stability can affect results.[3]
-
Incomplete Mixing: Ensure all components are thoroughly mixed upon addition.
pH Optimization for this compound Carboxypeptidase Assay
Summary of pH Optima for Relevant Carboxypeptidases
| Enzyme | Substrate | Optimal pH | Buffer System | Reference |
| Carboxypeptidase Z (CPZ) | dansyl-Phe-Ala-Arg | 7.0 - 8.0 | 100 mM Tris-acetate, 100 mM NaCl | [1] |
| Carboxypeptidase B (Porcine) | Hippuryl-L-arginine | 7.65 | 0.025 M Tris-HCl, 0.1 M NaCl | [2][3][4] |
| Carboxypeptidase B (River Buffalo) | N/A | 9.0 | N/A | [5] |
| Carboxypeptidase A4 (Human) | FA-Phe-Phe / FA-Phe-Ala | 8.5 - 9.0 | 50 mM Tris acetate | [7] |
| Carboxypeptidase A (Bovine) | Hippuryl-L-phenylalanine | 7.5 | 25 mM Tris-HCl, 500 mM NaCl | [8] |
Note: While this compound is not the substrate in all listed examples, the data provides a relevant starting range for pH optimization for carboxypeptidases acting on basic C-terminal residues.
Experimental Protocol: pH Optimization Assay
This protocol outlines a method to determine the optimal pH for your carboxypeptidase using the this compound substrate.
1. Materials:
-
Purified Carboxypeptidase
-
This compound substrate
-
A series of buffers (e.g., MES, PIPES, Tris-HCl, CHES) covering a pH range from 6.0 to 10.0, each at a concentration of 50-100 mM.
-
Spectrophotometer or plate reader capable of measuring absorbance changes.
-
Temperature-controlled cuvette holder or incubator.
2. Procedure:
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 10.0).
-
Substrate Solution: Prepare a stock solution of this compound in deionized water. The final concentration in the assay will need to be determined based on the enzyme's Km, but a starting point of 1 mM can be used.
-
Enzyme Dilution: Dilute the carboxypeptidase stock solution in a neutral, low-salt buffer to a working concentration. The appropriate concentration should result in a linear rate of substrate hydrolysis over a few minutes.
-
Assay Setup:
-
For each pH to be tested, pipette the buffer into a cuvette or microplate well.
-
Add the this compound substrate solution and mix.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted enzyme solution.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the FA-moiety (typically around 340 nm) for a set period (e.g., 5 minutes).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each pH value.
-
Plot the reaction velocity as a function of pH to determine the optimal pH at which the enzyme exhibits maximum activity.
-
Experimental Workflow for pH Optimization
References
- 1. Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain [mdpi.com]
- 2. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tribioscience.com [tribioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
Technical Support Center: FA-Ala-Arg Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of FA-Ala-Arg (Fmoc-Ala-Arg) in experimental settings.
Troubleshooting Guide
Issue: this compound fails to dissolve in aqueous solutions.
-
Question: My lyophilized this compound powder is not dissolving in water or buffer (e.g., PBS). What should I do?
-
Answer: The limited aqueous solubility of this compound is primarily due to the hydrophobic nature of the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group. While the arginine residue imparts hydrophilicity, the Fmoc group often dominates, leading to poor solubility in neutral aqueous solutions. Here is a systematic approach to address this issue:
-
Assess the Peptide's Net Charge: At neutral pH, the arginine residue provides a positive charge. Therefore, the peptide is considered basic.[1] For basic peptides, dissolution in a slightly acidic solution is recommended.[1]
-
Initial Dissolution in Acid: Attempt to dissolve the peptide in a small amount of dilute acetic acid (e.g., 10-25%) or formic acid. Once dissolved, you can slowly add your aqueous buffer of choice to reach the desired final concentration and pH.
-
Sonication: To aid dissolution, sonicate the solution in a water bath. This can help break up aggregates and enhance solvent interaction with the peptide.
-
Use of Organic Co-solvents: If acidic solutions are not suitable for your experiment, consider using a minimal amount of an organic solvent.
-
Issue: Precipitate forms after adding an organic solvent to the aqueous buffer.
-
Question: I dissolved this compound in an organic solvent, but it precipitated when I diluted it with my aqueous experimental buffer. How can I prevent this?
-
Answer: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic peptide in the aqueous mixture.
-
Proper Dissolution Technique: It is crucial to first dissolve the peptide completely in the organic solvent before adding the aqueous buffer. Do not attempt to dissolve the peptide in a pre-mixed solvent-buffer solution.
-
Gradual Addition: Add the aqueous buffer to the peptide-organic solvent solution slowly while vortexing or stirring continuously. This gradual change in solvent polarity can help prevent the peptide from crashing out of solution.
-
Optimize Co-solvent Concentration: You may need to empirically determine the minimum percentage of the organic solvent required in your final working solution to maintain solubility. However, be mindful that high concentrations of organic solvents like DMSO can be toxic to cells.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the structure of this compound, which contains a hydrophobic Fmoc group and a hydrophilic arginine residue, the following solvents are recommended for initial solubility testing:
-
Dimethyl Sulfoxide (DMSO): A strong polar aprotic solvent capable of dissolving many hydrophobic compounds.[1][2][3]
-
N,N-Dimethylformamide (DMF): Another common polar aprotic solvent used in peptide synthesis and for dissolving Fmoc-protected amino acids.[1][3]
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective, often used in combination with water.
-
Dilute Acetic Acid: As this compound is a basic peptide due to the arginine residue, a dilute acidic solution can aid in its dissolution.[1]
It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[1]
Q2: How does pH affect the solubility of this compound?
A2: The pH of the solution significantly impacts the solubility of this compound. The arginine side chain has a high pKa (around 12.5), meaning it is positively charged at neutral and acidic pH. This positive charge enhances interaction with water and increases solubility. Therefore, this compound is expected to be more soluble in acidic conditions (pH < 7) compared to neutral or basic conditions.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can sometimes improve the solubility of peptides. However, excessive heat can lead to degradation. If you choose to heat the solution, do so cautiously and for a short period. Monitor for any signs of degradation, such as a change in color.
Q4: What should I do if my this compound solution appears cloudy or has particulates?
A4: A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved. You can try the following:
-
Sonication: As mentioned in the troubleshooting guide, sonication can help to break down aggregates.
-
Centrifugation/Filtration: If sonication is ineffective, you can centrifuge the solution and use the supernatant, or filter the solution through a 0.22 µm filter to remove undissolved particles. However, this may lead to a loss of the peptide and an inaccurate final concentration. It is preferable to find a solvent system where the peptide dissolves completely.
Quantitative Solubility Data
While specific experimental solubility data for this compound is not widely published, the following table provides an estimated solubility based on the properties of its constituent parts (the hydrophobic Fmoc group and the hydrophilic arginine) and data for structurally similar Fmoc-amino acids.[2] These values should be used as a guideline for initial solvent screening.
| Solvent System | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | The hydrophobic Fmoc group significantly limits solubility in pure water. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | Similar to water, solubility is expected to be very low at neutral pH. |
| 10% Acetic Acid in Water | 1 - 5 | The acidic pH protonates the arginine residue, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | > 25 | DMSO is an excellent solvent for many Fmoc-protected peptides. |
| N,N-Dimethylformamide (DMF) | > 25 | Similar to DMSO, DMF is a good solvent for Fmoc-amino acids and peptides. |
| Acetonitrile (ACN) | 1 - 10 | Solubility is moderate and may require sonication. |
| 50% Acetonitrile in Water | 0.5 - 2 | The addition of water will decrease the solubility compared to pure ACN. |
| 10% DMSO in PBS | 0.1 - 1 | The final solubility will depend on the ability of DMSO to keep the peptide in solution when diluted. |
Experimental Protocols & Visualizations
Protocol: Preparation of a this compound Stock Solution for In Vitro Experiments
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: When needed, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or experimental buffer. Perform the dilution just before use and mix thoroughly.
Workflow for In Vitro Cytotoxicity Assay of a Peptide Conjugate
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a therapeutic agent conjugated to a peptide like this compound, which may be used to enhance cell penetration or targeting.
Logical Relationship: Factors Influencing this compound Solubility
This diagram illustrates the key factors that influence the solubility of the this compound peptide and the recommended strategies to address solubility challenges.
References
troubleshooting low signal in FA-Ala-Arg fluorescence assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the FA-Ala-Arg fluorescence assay, commonly employed for measuring dipeptidyl peptidase-IV (DPP-IV) activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Fluorescence Signal
Question: I am not seeing any signal, or the fluorescence intensity is very low in my positive control wells. What are the possible causes and solutions?
Answer: A low or absent signal in a fluorescence assay can stem from several factors, ranging from reagent preparation to instrument settings. Below is a systematic guide to troubleshooting this issue.
1. Inactive or Insufficient Enzyme
-
Possible Cause: The enzyme (e.g., recombinant DPP-IV) may have lost activity due to improper storage or handling, or the concentration used may be too low for detectable signal generation within the assay timeframe.
-
Troubleshooting Steps:
-
Verify Enzyme Activity: If possible, test the enzyme with a known, reliable substrate and positive control inhibitor to confirm its activity.
-
Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration. A good starting point for recombinant DPP-IV is in the low nanomolar range (e.g., 0.5-10 ng per well), but this may need adjustment based on the specific activity of your enzyme lot.[1]
-
Proper Handling: Ensure the enzyme is stored at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
2. Substrate-Related Issues
-
Possible Cause: The this compound substrate may have degraded, been prepared incorrectly, or its concentration may be suboptimal.
-
Troubleshooting Steps:
-
Substrate Integrity: Protect the substrate from light and ensure it is stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
-
Optimize Substrate Concentration: The substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure the reaction rate is proportional to enzyme activity. A typical starting concentration for similar substrates is in the range of 40-100 µM.[1][2] A titration can help determine the optimal concentration for your specific assay conditions.
-
3. Incorrect Assay Conditions
-
Possible Cause: The buffer composition, pH, or temperature may not be optimal for enzyme activity.
-
Troubleshooting Steps:
-
pH: DPP-IV activity is sensitive to pH. The optimal pH is generally between 7.4 and 8.0.[2][3] Ensure your assay buffer is at the correct pH.
-
Temperature: The assay should be performed at a constant temperature, typically 37°C.[2][4]
-
Incubation Time: The signal may be too low if the incubation time is too short. A kinetic reading over 30-60 minutes is recommended to monitor the reaction progress.[4][5] For endpoint assays, an incubation of at least 30-40 minutes is common.[2]
-
4. Instrumentation and Plate Setup
-
Possible Cause: Incorrect instrument settings, use of improper microplates, or high background fluorescence can obscure the signal.
-
Troubleshooting Steps:
-
Wavelengths: Ensure the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore released from the this compound substrate. For AMC (a common fluorophore in similar assays), typical wavelengths are Ex/Em = 350-360/450-460 nm.[4][6]
-
Microplates: Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background signal.
-
Background Correction: Always include wells with assay buffer and substrate but no enzyme to measure and subtract background fluorescence.[6]
-
Gain Setting: The instrument's gain setting may be too low. It may be necessary to adjust the gain to ensure all samples can be measured accurately.[6]
-
High Variability Between Replicates
Question: I am observing high variability in the fluorescence signal between my replicate wells. What could be causing this?
Answer: High variability can compromise the reliability of your results. The following are common causes and their solutions.
-
Possible Cause: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate.
-
Troubleshooting Steps:
-
Pipette Calibration: Ensure all pipettes are properly calibrated.
-
Master Mixes: Prepare master mixes for your reagents (e.g., assay buffer with substrate) to be dispensed into the wells, rather than adding each component individually. This ensures consistency across wells.
-
Pipetting Technique: When adding reagents, ensure the pipette tip is just below the surface of the liquid in the well to avoid splashing and introducing bubbles.
-
-
Possible Cause: Temperature fluctuations across the microplate.
-
Troubleshooting Steps:
-
Plate Equilibration: Allow the plate and reagents to equilibrate to the assay temperature (e.g., 37°C) before starting the reaction.[6]
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for a DPP-IV fluorescence assay using substrates analogous to this compound. Optimization is recommended for each specific experimental setup.
Table 1: Recommended Reagent Concentrations
| Component | Recommended Starting Concentration | Notes |
| Recombinant DPP-IV Enzyme | 0.5 - 10 ng/well | Highly dependent on specific enzyme activity. Titration is crucial.[1] |
| Fluorogenic Substrate | 40 - 100 µM | A concentration near the Km is ideal.[1][2] |
Table 2: Optimized Assay Parameters
| Parameter | Recommended Value | Notes |
| pH | 7.4 - 8.0 | DPP-IV activity is optimal in this range.[2][3] |
| Temperature | 37°C | Maintain a constant temperature throughout the assay.[2][4] |
| Incubation Time | 30 - 60 minutes (or kinetic) | Kinetic reads are preferred to ensure the reaction is in the linear range.[4][5] |
| Excitation Wavelength | ~360 nm | For AMC-based substrates.[4] |
| Emission Wavelength | ~460 nm | For AMC-based substrates.[4] |
Experimental Protocols & Visualizations
General Experimental Workflow
The workflow for a typical this compound fluorescence assay involves preparing reagents, setting up the reaction in a microplate, incubating, and measuring the fluorescence signal.
Caption: A flowchart illustrating the main steps of the this compound fluorescence assay.
Signaling Pathway of the Assay
The fundamental principle of the assay is the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent molecule.
Caption: The enzymatic reaction leading to the generation of a fluorescent signal.
Troubleshooting Logic for Low Signal
When encountering a low signal, a logical progression of checks can help identify the root cause efficiently.
References
- 1. promega.com [promega.com]
- 2. Rapid detection of DPP-IV activity in porcine serum: A fluorospectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
stability of FA-Ala-Arg in different buffer solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide FA-Ala-Arg. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Furylacryloyl-alanyl-arginine, is a dipeptide containing a furanacryloyl (FA) group attached to an alanine-arginine sequence.[] Its chemical formula is C16H23N5O5 and it has a molecular weight of 365.38 g/mol .[][2] This peptide is utilized in various biochemical applications, including as a substrate for human plasma carboxypeptidase N and membrane-bound carboxypeptidase D.[] It also has applications in immunology and drug delivery research.[][3] this compound can be broken down to release arginine, which can then be converted to nitric oxide (NO).[4]
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of peptides like this compound in solution is influenced by several factors:
-
pH: The pH of the buffer solution can significantly impact the stability of the peptide bonds and the ionization state of the amino acid side chains.[5][6] Extreme pH values can lead to hydrolysis of the peptide backbone.[6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[5][7][8] For extended storage, it is recommended to keep peptide solutions at -20°C or -80°C.[9]
-
Buffer Composition: The components of the buffer solution can sometimes catalyze degradation reactions. It is crucial to select a buffer system that is inert to the peptide of interest.
-
Enzymatic Degradation: If the buffer solution is contaminated with proteases, the peptide can be enzymatically cleaved.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by dissolved oxygen or metal ions. While alanine and the furan ring are relatively stable, the arginine residue could be a potential site for oxidative modification under certain conditions.
-
Light Exposure: Photodegradation can occur in light-sensitive molecules. The furan ring in this compound contains a conjugated system that might be susceptible to light-induced degradation.
Q3: In which types of buffer solutions is this compound expected to be most stable?
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer for biological applications due to its physiological pH (around 7.4) and ionic strength. For many peptides, this pH range offers good stability.
-
Tris Buffer: Tris buffers are also widely used. However, the primary amine in Tris can potentially react with other molecules, so it's essential to ensure compatibility.
-
Citrate Buffer: Citrate buffers are often used at acidic pH values. The stability of this compound in acidic conditions would need to be experimentally determined, as acid-catalyzed hydrolysis of the peptide bond can occur.
The optimal buffer will depend on the specific experimental conditions. It is always recommended to perform a pilot stability study to determine the best buffer for your application.
Troubleshooting Guides
Issue 1: Loss of this compound activity or concentration over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | - Verify pH of the buffer: Ensure the pH is within a stable range for the peptide (typically pH 5-7 for many peptides).[9] - Optimize buffer choice: Test different buffer systems (e.g., phosphate, Tris) to identify the one that provides the best stability. |
| Temperature-Induced Degradation | - Storage Conditions: Store stock solutions and aliquots at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9] - Experimental Temperature: If experiments are performed at elevated temperatures, be aware of the potential for accelerated degradation and minimize incubation times if possible.[8] |
| Enzymatic Degradation | - Use sterile buffers and equipment: Prepare buffers with high-purity water and filter-sterilize. - Add protease inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the buffer. |
| Oxidation | - Degas buffers: To remove dissolved oxygen, buffers can be degassed by sparging with an inert gas like nitrogen or argon. - Add antioxidants: In some cases, adding antioxidants like DTT or TCEP can prevent oxidation, but their compatibility with the experimental setup must be verified. |
| Adsorption to Surfaces | - Use low-protein-binding tubes and pipette tips. - Consider adding a carrier protein: A small amount of a carrier protein like bovine serum albumin (BSA) can sometimes reduce adsorption, but this is not suitable for all applications. |
Issue 2: Precipitation or cloudiness of the this compound solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | - Check the recommended solvent: While many peptides are water-soluble, some may require a small amount of an organic solvent like DMSO or DMF for initial dissolution before dilution in the aqueous buffer. - Adjust pH: The solubility of peptides is often pH-dependent. Try adjusting the pH of the buffer slightly. |
| Buffer Incompatibility | - Change buffer system: The peptide may be less soluble in the chosen buffer. Test solubility in alternative buffer systems. |
| Concentration Too High | - Prepare a more dilute solution: The peptide may be precipitating because its concentration exceeds its solubility limit in that specific buffer. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Peptide Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific buffer solution over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water or a suitable solvent.
-
Prepare the desired buffer solution (e.g., 0.1 M Phosphate Buffer, pH 7.4) and filter-sterilize it.
-
Dilute the this compound stock solution into the prepared buffer to a final concentration (e.g., 1 mM).
-
-
Incubation:
-
Aliquot the final solution into several sterile, low-protein-binding microcentrifuge tubes.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Immediately analyze the samples by RP-HPLC. A typical method would involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[10]
-
The peak corresponding to the intact this compound should be identified.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
-
Potential Degradation Pathway
The primary degradation pathway for peptides in aqueous solution is typically hydrolysis of the peptide bond. For this compound, this would result in the cleavage of the bond between alanine and arginine.
It is important to note that other degradation pathways may exist, and the identification of degradation products would require further analysis by techniques such as mass spectrometry.[11]
References
- 2. 76079-06-6 | this compound | Next Peptide [nextpeptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
common interfering substances in FA-Ala-Arg assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FA-Ala-Arg (Fatty Acyl-Alanine-Arginine) assays. These assays are critical for studying the activity of proteases such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP4).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method used to measure the activity of certain proteases. The substrate, this compound, is a non-fluorescent molecule that, upon cleavage by a target enzyme like FAP or DPP4, releases a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Q2: What are the primary sources of interference in this compound assays?
Interference in this compound assays can be broadly categorized into two main types:
-
Direct Enzyme Inhibition or Activation: Substances that directly interact with the target enzyme (e.g., FAP, DPP4) can either inhibit or, in some rare cases, enhance its catalytic activity, leading to artificially low or high signals.
-
Assay Signal Interference: These substances do not directly affect the enzyme's function but interfere with the fluorescence signal itself. This includes compounds that cause fluorescence quenching (reduction of signal) or exhibit autofluorescence (contributing to high background).[1][2]
Q3: My assay has a high background signal. What are the potential causes and solutions?
A high background signal can obscure the true signal from the enzymatic reaction. Common causes and their respective solutions are outlined below.
-
Autofluorescence of Assay Components: Test compounds, buffers, or even the microplate itself can exhibit intrinsic fluorescence. To mitigate this, it is recommended to use black, opaque-walled microplates and to test the fluorescence of all assay components, including the test compounds, in the absence of the enzyme and substrate.[3]
-
Contaminated Reagents: Contamination of buffers or enzyme preparations with fluorescent substances can lead to elevated background signals. Using high-purity reagents and filtered buffers is crucial.
-
Sub-optimal Assay Conditions: Incorrect pH or the presence of certain detergents can contribute to a high background.[4] It is important to optimize the assay buffer and other conditions.
Troubleshooting Guides
Issue 1: Lower-than-Expected Fluorescence Signal
A weak or absent signal suggests a problem with the enzymatic reaction or the detection of the fluorescent product.
Possible Causes and Troubleshooting Steps:
-
Inactive Enzyme:
-
Verify Enzyme Activity: Test the enzyme with a known positive control substrate.
-
Proper Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
-
Fluorescence Quenching:
-
Identify Quenchers: Common quenchers include molecular oxygen, iodide ions, and heavy metal ions.[5] Test compounds themselves can also act as quenchers.
-
Mitigation: If a test compound is a quencher, its effect can sometimes be minimized by reducing its concentration or by using a different fluorescent substrate with a longer emission wavelength.[6]
-
-
Incorrect Assay Conditions:
-
Optimize pH and Temperature: Ensure the assay is performed at the optimal pH and temperature for the target enzyme.
-
Check Buffer Components: Some buffer components can inhibit enzyme activity. Refer to the enzyme's technical data sheet for compatible buffers.
-
Issue 2: High Variability Between Replicates
Inconsistent results between replicate wells can be due to procedural errors or sample instability.
Possible Causes and Troubleshooting Steps:
-
Pipetting Inaccuracies:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Consistent Technique: Use consistent pipetting techniques, especially for small volumes.
-
-
Incomplete Mixing:
-
Thorough Mixing: Ensure all reagents are thoroughly mixed in each well before reading the plate.
-
-
Edge Effects:
-
Plate Incubation: Incubate plates in a humidified chamber to minimize evaporation from the outer wells.
-
Avoid Outer Wells: If edge effects persist, consider not using the outermost wells for critical samples.
-
Quantitative Data on Common Interfering Substances
The following table summarizes the potential inhibitory effects of various substances on proteases commonly assayed with this compound. The IC50 values are illustrative and can vary depending on the specific enzyme and assay conditions.
| Interfering Substance Category | Examples | Typical IC50 Range (Illustrative) | Primary Mechanism of Interference |
| Known Protease Inhibitors | Talabostat (Val-boroPro) | 10 nM - 1 µM | Direct competitive inhibition of FAP/DPP4.[7] |
| Linagliptin | 1 nM - 100 nM | Direct competitive inhibition of DPP4. | |
| Heavy Metal Ions | Cu²⁺, Zn²⁺, Hg²⁺ | 1 µM - 100 µM | Non-specific enzyme inhibition. |
| Chelating Agents | EDTA, EGTA | 100 µM - 10 mM | Can affect metalloproteases; may have indirect effects. |
| Detergents | SDS, Triton X-100 | > 1 mM (variable) | Can denature the enzyme at high concentrations. |
| Reducing Agents | Dithiothreitol (DTT) | > 1 mM (variable) | Can disrupt disulfide bonds in the enzyme. |
| Fluorescence Quenchers | Iodide (I⁻) | Concentration-dependent | Collisional quenching of the fluorophore.[5] |
| Tryptophan | Concentration-dependent | Fluorescence resonance energy transfer (FRET). |
Experimental Protocols
Protocol 1: Screening for Autofluorescent Compounds
Objective: To identify test compounds that are intrinsically fluorescent at the assay's excitation and emission wavelengths.
Methodology:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of a black, opaque-walled microplate.
-
Read the fluorescence at the same excitation and emission wavelengths used for the this compound assay.
-
Wells containing only the assay buffer serve as the background control.
-
A significant increase in fluorescence in the presence of the compound indicates autofluorescence.
Protocol 2: Identifying Fluorescence Quenchers
Objective: To determine if a test compound quenches the fluorescence of the cleaved this compound product.
Methodology:
-
Generate the fluorescent product by incubating the this compound substrate with the target enzyme until a stable, high fluorescence signal is achieved.
-
Alternatively, use a standard solution of the fluorescent product if available.
-
Prepare a dilution series of the test compound.
-
Add the compound dilutions to the wells containing the pre-generated fluorescent product.
-
Measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence indicates that the compound is a quencher.
Visualizations
Caption: Mechanisms of interference in this compound assays.
Caption: Troubleshooting workflow for common this compound assay issues.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of soap and detergents on skin surface pH, stratum corneum hydration and fat content in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protease recognition by inhibitors in plasma using microscale thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing FA-Ala-Arg Concentration for Cell-Based Assays
Welcome to the technical support center for the application of FA-Ala-Arg in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Fluorescence
Q: I am observing high background fluorescence in my assay wells, even in my negative controls. What could be the cause and how can I fix it?
A: High background fluorescence can obscure your signal and reduce the sensitivity of your assay. The primary sources are often related to the assay components and experimental procedure.[1][2][3]
Possible Causes and Solutions:
-
Autofluorescence: Cells and media components like phenol red and fetal bovine serum (FBS) can naturally fluoresce.[1][4]
-
Substrate Instability: The this compound peptide may be degrading spontaneously, leading to an increase in fluorescence independent of enzyme activity.
-
Solution: Prepare the this compound solution fresh before each experiment. Protect the stock solution and working solutions from light. Include a control well with this compound in media without cells to measure the rate of spontaneous degradation.
-
-
Excessive Substrate Concentration: Using a concentration of this compound that is too high can lead to non-specific signal and high background.[5]
-
Solution: Perform a concentration titration to determine the optimal this compound concentration that provides a good signal-to-noise ratio without saturating the system.
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound fluorescent substrate.[2][3]
-
Solution: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after incubation with the substrate.[1]
-
Issue 2: Low or No Signal
Q: My fluorescence signal is very low or indistinguishable from the background. What are the potential reasons for this?
A: A weak or absent signal can be due to several factors, from the biological activity of your cells to the technical execution of the assay.[2][5]
Possible Causes and Solutions:
-
Low Enzyme Activity: The target protease may not be expressed or may have low activity in your cell line.
-
Solution: Confirm the expression of the target protease in your cell line using methods like Western blot or qPCR. Consider using a positive control cell line known to express the enzyme. You can also treat cells with a known inducer of the protease, if applicable.
-
-
Suboptimal Substrate Concentration: The concentration of this compound may be too low to generate a detectable signal.[5]
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.[8][9]
-
Solution: Review the literature for the optimal conditions for your target protease. Ensure your assay buffer has the correct pH and includes any necessary co-factors.
-
-
Cell Health Issues: If the cells are not healthy, the enzymatic activity can be compromised.
-
Solution: Regularly check cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture techniques are being followed.
-
Issue 3: High Variability Between Replicates
Q: I am seeing significant variability in the fluorescence readings between my replicate wells. What could be causing this and how can I improve consistency?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to different amounts of enzyme per well.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the substrate, can lead to variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of reagents.
-
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Solution: Avoid using the outermost wells of the plate for your experiment. Fill the outer wells with sterile water or PBS to maintain humidity.
-
-
Incomplete Mixing: If the substrate is not mixed well upon addition to the wells, this can lead to uneven reaction rates.
-
Solution: Gently mix the plate on an orbital shaker after adding the substrate.
-
Troubleshooting Decision Tree
Here is a logical workflow to help you troubleshoot common issues with your this compound assay.
Caption: Troubleshooting workflow for this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in a cell-based assay?
A: this compound is a fluorogenic dipeptide substrate. The "FA" (Fluorescein-Amido) group is a fluorophore that is quenched in the intact peptide. When a specific protease cleaves the peptide bond between Alanine (Ala) and Arginine (Arg), the fluorophore is released, resulting in a measurable increase in fluorescence. This allows for the quantification of protease activity within a cellular context.
Q2: What is a typical concentration range for this compound in cell-based assays?
A: The optimal concentration is highly dependent on the cell type, the expression level of the target protease, and the specific assay conditions. A good starting point for optimization is typically in the range of 1-20 µM.[6] It is crucial to perform a concentration titration for each new cell line or experimental setup to determine the ideal concentration that provides a robust signal without causing cytotoxicity.
Q3: How should I store the this compound stock solution?
A: this compound should be stored as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: Can this compound be cytotoxic to my cells?
A: At high concentrations, fluorescent peptides and their solvents (like DMSO) can be cytotoxic. It is essential to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the concentration range of this compound that is non-toxic to your cells over the time course of your experiment.[10]
Q5: How do I analyze the data from my this compound assay?
A: The data is typically analyzed by measuring the fluorescence intensity over time (kinetic assay) or at a fixed endpoint. Subtract the background fluorescence (from wells with no cells or no substrate) from the experimental readings. The rate of fluorescence increase is proportional to the enzyme activity. For inhibitor studies, data can be plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.
Hypothetical Signaling Pathway
The cleavage of this compound is the final step in a signaling pathway that leads to the activation of a specific protease. This diagram illustrates a general pathway where an external stimulus leads to the activation of a protease that then cleaves the this compound substrate.
Caption: Hypothetical signaling pathway for protease activation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to perform a substrate titration to find the optimal working concentration of this compound.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Prepare Substrate Dilutions: Prepare a serial dilution of this compound in phenol red-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Assay: a. Remove the culture medium from the cells. b. Wash the cells once with PBS. c. Add the this compound dilutions to the wells. Include a "no substrate" control. d. Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for fluorescein (e.g., Ex/Em = 490/525 nm) at multiple time points (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Plot the fluorescence signal versus the this compound concentration for each time point. The optimal concentration is the lowest concentration that gives a robust signal and is on the linear portion of the curve.
Protocol 2: Standard Cell-Based Protease Activity Assay
This protocol outlines a standard workflow for measuring protease activity using this compound.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with your compounds of interest or vehicle control for the desired time.
-
Prepare Substrate Solution: Prepare the this compound working solution at the predetermined optimal concentration in phenol red-free medium.
-
Assay: a. Remove the medium containing the treatment compounds. b. Wash the cells once with PBS. c. Add the this compound working solution to each well. d. Incubate at 37°C, protected from light.
-
Measurement: Read the fluorescence intensity at the desired time point(s).
-
Data Analysis: Subtract the background fluorescence and normalize the data to a control if necessary (e.g., cell number).
Protocol 3: Cell Viability Assay (MTT)
This protocol is to ensure that the observed effects are not due to cytotoxicity of this compound or your test compounds.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound or test compounds used in the activity assay. Include a "no treatment" control and a "cells only" control.
-
Incubation: Incubate for the same duration as your protease assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow Diagram
This diagram illustrates the general workflow for optimizing and performing a cell-based assay with this compound.
Caption: General workflow for this compound cell-based assays.
Data Presentation
Table 1: Example this compound Concentration Titration
| [this compound] (µM) | Raw Fluorescence (RFU) | Background (RFU) | Net Fluorescence (RFU) |
| 0 (No Substrate) | 150 | 150 | 0 |
| 1 | 500 | 150 | 350 |
| 5 | 1800 | 150 | 1650 |
| 10 | 3500 | 150 | 3350 |
| 20 | 5500 | 150 | 5350 |
| 50 | 6000 | 150 | 5850 |
| 100 | 6100 | 150 | 5950 |
In this example, a concentration of 10-20 µM would be optimal as it is in the linear range before the signal begins to saturate.
Table 2: Example Cell Viability Data
| [this compound] (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.20 | 100% |
| 1 | 1.21 | 100.8% |
| 5 | 1.19 | 99.2% |
| 10 | 1.18 | 98.3% |
| 20 | 1.15 | 95.8% |
| 50 | 0.95 | 79.2% |
| 100 | 0.60 | 50.0% |
In this example, concentrations up to 20 µM show minimal cytotoxicity, while higher concentrations significantly impact cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biotium.com [biotium.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
dealing with background noise in FA-Ala-Arg enzyme kinetics
This technical support center is designed for researchers, scientists, and drug development professionals working with the fluorogenic substrate FA-Ala-Arg-AMC. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzyme kinetic experiments, with a focus on mitigating background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound-AMC and how does it work?
This compound-AMC is a fluorogenic substrate used to measure the activity of certain proteases, particularly aminopeptidases. The substrate consists of the tripeptide Phenylalanine-Alanine-Arginine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the substrate is largely non-fluorescent. When a target enzyme cleaves the amide bond between Arginine (Arg) and AMC, the free AMC is released. Free AMC is highly fluorescent, and the rate of its fluorescence increase is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an optimal excitation wavelength in the range of 340-380 nm and an emission maximum between 440-460 nm.[1] It is crucial to determine the optimal wavelengths for your specific instrument and buffer system to maximize the signal-to-noise ratio.
Q3: What are the primary sources of high background fluorescence in an this compound-AMC assay?
High background fluorescence can originate from several sources:
-
Substrate Instability (Non-enzymatic Hydrolysis): The this compound-AMC substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, releasing free AMC without any enzymatic activity.
-
Autofluorescence of Assay Components: Buffers, solvents (like DMSO used to dissolve the substrate), and other reagents can have intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Contaminating Proteases: If you are using complex biological samples such as cell lysates, proteases other than your enzyme of interest may cleave the substrate.
-
Substrate Impurities: The this compound-AMC substrate itself may contain trace amounts of free AMC from the manufacturing process or due to degradation during storage.
Troubleshooting Guide
Issue 1: High Background Signal in "No-Enzyme" Control
A high background signal in the absence of your target enzyme can mask the true enzymatic activity. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Substrate Instability / Non-enzymatic Hydrolysis | 1. Optimize pH: Perform the assay at the optimal pH for your enzyme's activity and stability. Avoid highly acidic or alkaline conditions if possible. 2. Lower Temperature: Conduct the assay at the lowest temperature that maintains adequate enzyme activity. 3. Quantify and Subtract: Use the detailed protocol below (Experimental Protocol 1) to measure the rate of non-enzymatic hydrolysis and subtract it from your enzyme-catalyzed reaction rates. | A lower rate of fluorescence increase in the "no-enzyme" control wells. |
| Autofluorescence of Buffer and Reagents | 1. Test Different Buffers: Screen various buffer systems (e.g., Tris-HCl, HEPES, Phosphate) to identify one with minimal intrinsic fluorescence at your assay wavelengths. 2. Use High-Purity Reagents: Prepare fresh buffers using high-purity water and reagents. 3. Minimize DMSO Concentration: While necessary for substrate solubilization, keep the final DMSO concentration in the assay as low as possible (typically below 5%). | A significant reduction in the baseline fluorescence of the "no-enzyme" control. |
| Substrate Purity | 1. Purchase High-Purity Substrate: If background remains high, consider purchasing a new lot of high-purity this compound-AMC. 2. Proper Storage: Store the substrate stock solution at -20°C or lower, protected from light and moisture, to prevent degradation. Prepare fresh working solutions for each experiment. | A lower initial fluorescence reading in all assay wells. |
Issue 2: Inconsistent or Non-Linear Reaction Rates
Inconsistent reaction rates can lead to unreliable kinetic parameters.
| Potential Cause | Troubleshooting Steps & Recommendations | Expected Outcome |
| Presence of Contaminating Proteases | 1. Purify Enzyme: If using a complex sample like a cell lysate, consider further purification of your target enzyme. 2. Use Protease Inhibitor Cocktail: Add a cocktail of protease inhibitors (excluding those that would inhibit your target enzyme) to your sample preparation. 3. Substrate Specificity: Confirm that your target enzyme is the primary enzyme cleaving the substrate by using a specific inhibitor for your enzyme. | A more consistent and reproducible rate of fluorescence increase. A significant reduction in activity in the presence of a specific inhibitor confirms the activity is from your target enzyme. |
| Inner Filter Effect | At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear kinetics. 1. Optimize Substrate Concentration: Determine the optimal substrate concentration range where the reaction rate is linear with time. This is typically at or below the Km value. 2. Use a Standard Curve: Always generate a standard curve with free AMC to ensure your fluorescence readings are within the linear range of your instrument's detector. | A linear increase in fluorescence over the initial phase of the reaction. |
Experimental Protocols
Experimental Protocol 1: Quantifying and Correcting for Non-Enzymatic Hydrolysis
Objective: To determine the rate of spontaneous substrate breakdown and correct for its contribution to the overall reaction rate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare the same buffer that will be used for the enzymatic reaction.
-
Substrate Working Solution: Prepare the this compound-AMC substrate solution in the assay buffer at the final concentration to be used in the kinetic assay.
-
-
Assay Setup (in a 96-well black plate):
-
"No-Enzyme" Control Wells: Add the substrate working solution to a set of wells (in triplicate).
-
"Buffer Blank" Wells: Add only the assay buffer to another set of wells (in triplicate) to measure the background fluorescence of the buffer itself.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to the optimal temperature and excitation/emission wavelengths for AMC.
-
Measure the fluorescence intensity kinetically over the same time period as your planned enzyme assay (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Buffer Blank" wells from the "No-Enzyme" control wells at each time point.
-
Plot the corrected fluorescence of the "No-Enzyme" control against time.
-
Determine the slope of the linear portion of this curve. This slope represents the rate of non-enzymatic hydrolysis (in RFU/min).
-
Subtract this rate from the initial velocity of your enzyme-catalyzed reactions.
-
Experimental Protocol 2: Determining Enzyme Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for your enzyme with the this compound-AMC substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that is optimal for your enzyme's activity.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your purified enzyme in the assay buffer.
-
Substrate Stock Solution: Dissolve this compound-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO for generating a standard curve.
-
-
Assay Procedure:
-
Standard Curve: Prepare a series of dilutions of the AMC standard in the assay buffer in a black 96-well plate to convert relative fluorescence units (RFU) to the molar amount of product.
-
Enzyme Reaction:
-
In a separate 96-well plate, add a fixed concentration of your enzyme to a series of wells.
-
Prepare a range of substrate concentrations by diluting the substrate stock solution in the assay buffer. The concentrations should typically span from 0.1 x Km to 10 x Km (you may need to perform a preliminary experiment to estimate the Km).
-
Initiate the reaction by adding the different substrate concentrations to the enzyme-containing wells.
-
Include a "no-enzyme" control for each substrate concentration to correct for non-enzymatic hydrolysis.
-
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot, after correcting for non-enzymatic hydrolysis.
-
Convert the V₀ from RFU/min to moles of AMC/min using the standard curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax.
-
Visualizations
References
Technical Support Center: Maintaining FA-Ala-Arg Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the tripeptide FA-Ala-Arg to ensure its integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: To ensure the long-term stability of lyophilized this compound, it should be stored at -20°C or, for extended periods, at -80°C.[1] The peptide should be kept in a tightly sealed container, protected from light and moisture.[2] Because the arginine residue makes the peptide potentially hygroscopic, it is advisable to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[2]
Q2: How should I store this compound once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[1] If storage in solution is unavoidable, it is recommended to dissolve this compound in a sterile buffer at a pH of 5-6.[1] The solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Peptides containing arginine, like this compound, can be susceptible to several degradation pathways. The most common include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be accelerated by acidic or basic conditions.[1][3]
-
Aspartimide Formation: If an aspartic acid residue were adjacent to the arginine, it could form a cyclic intermediate, leading to degradation. While not present in this compound, this is a critical consideration for other arginine-containing peptides.[1][3]
-
Oxidation: Although less common for this specific sequence, peptides can be sensitive to oxidation, especially if stored improperly.[1]
Q4: I am observing variability in my experimental results. Could this be related to this compound storage?
A4: Yes, inconsistent storage and handling can lead to peptide degradation, which in turn can cause significant variability in experimental outcomes. Repeated freeze-thaw cycles, exposure to moisture, and improper pH of the solvent can all compromise the integrity of this compound. It is crucial to adhere to strict storage protocols and to prepare fresh solutions when possible.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | 1. Review storage conditions. Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. 2. For solutions, confirm the use of a sterile buffer at pH 5-6 and storage at -20°C in single-use aliquots. 3. Prepare a fresh stock solution from a new vial of lyophilized peptide. 4. Perform a quality control check using HPLC to assess the purity of the peptide stock. |
| Unexpected peaks in HPLC analysis | Presence of degradation products or impurities. | 1. Identify the degradation products using mass spectrometry (MS). 2. Conduct a forced degradation study to understand the degradation profile of this compound under various stress conditions (acid, base, oxidation, heat).[4] This will help in identifying the source of the unexpected peaks. 3. Ensure high-purity solvents and reagents are used for all experiments. |
| Poor peptide solubility | The physicochemical properties of the peptide or incorrect solvent. | 1. While this compound is expected to be relatively soluble in aqueous solutions due to the charged arginine residue, if solubility issues arise, consider using a small amount of a co-solvent like acetonitrile or DMSO, provided it is compatible with your assay. 2. Gentle vortexing or sonication can aid in dissolution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Phosphate-buffered saline (PBS), pH 7.4
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Reversed-phase C18 HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
- For the stability study, dilute the stock solution to a final concentration of 0.1 mg/mL in the following solutions:
- HPLC-grade water (Control)
- 0.1 M HCl (Acidic condition)
- 0.1 M NaOH (Basic condition)
- 3% H₂O₂ (Oxidative condition)
- PBS, pH 7.4 (Physiological condition)
3. Incubation:
- Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
4. HPLC Analysis:
- At each time point, inject an equal volume of each sample into the HPLC system.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point, but should be optimized for the specific peptide.
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm and 280 nm.
- The percentage of intact this compound is determined by comparing the peak area at a specific time point to the peak area at time 0.
Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of this compound in the presence of serum enzymes.
1. Materials:
- This compound peptide
- Human or animal serum
- Trichloroacetic acid (TCA) or acetonitrile (ACN)
- Incubator at 37°C
2. Procedure:
- Prepare a 1 mM stock solution of this compound in sterile water.
- Incubate the peptide in serum at a final concentration of 100 µM at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
- Stop the enzymatic reaction by adding an equal volume of 10% TCA or three volumes of cold ACN to precipitate the serum proteins.[5]
- Incubate on ice for 10 minutes and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Analyze the supernatant by HPLC-MS to quantify the remaining intact peptide and identify any degradation products.
Visualizations
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Serum stability of peptides [bio-protocol.org]
Technical Support Center: Addressing Product Inhibition in FA-Ala-Arg Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you diagnose and overcome product inhibition in enzymatic reactions involving the FA-Ala-Arg substrate.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition and why does it occur in my this compound reaction?
A1: Product inhibition is a form of enzyme regulation where the product of a reaction binds back to the enzyme, reducing its catalytic activity.[1][2] In the case of a protease cleaving this compound, the resulting fragments (e.g., FA-Ala and Arginine) can resemble the substrate enough to bind to the enzyme's active site or another site (an allosteric site), thereby preventing or slowing down the binding and turnover of new substrate molecules.[2][3] This is a natural feedback mechanism in many metabolic pathways but can be a significant challenge in biocatalysis or drug development, as it limits the reaction yield and rate.[1]
Q2: How can I identify if product inhibition is affecting my experiment?
A2: A key indicator of product inhibition is a reaction rate that slows down more rapidly than can be explained by substrate depletion alone. If you plot product concentration over time (a progress curve), you will observe an initial linear phase that quickly plateaus. To confirm, you can run a series of initial rate experiments where the product (one or both of the cleaved fragments) is added to the reaction mixture at the beginning. A significant decrease in the initial reaction velocity in the presence of the added product strongly suggests product inhibition.
Q3: What are the different types of product inhibition?
A3: Product inhibition can be classified into several types based on how the product interacts with the enzyme:[1][4]
-
Competitive Inhibition: The product binds directly to the active site, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[2][4][5]
-
Non-competitive Inhibition: The product binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. In this case, increasing substrate concentration will not overcome the inhibition.[5][6]
-
Uncompetitive Inhibition: The product binds only to the enzyme-substrate (ES) complex.
-
Mixed Inhibition: The product can bind to both the free enzyme and the ES complex.[5]
Determining the type of inhibition is crucial for designing an effective mitigation strategy.
Troubleshooting Guide
Issue: Your enzymatic reaction starts efficiently but the rate quickly drops to near zero, even with ample substrate remaining.
Possible Cause: Accumulation of one or more reaction products is inhibiting the enzyme.
Diagnostic Workflow:
The following diagram outlines a logical workflow to diagnose and address product inhibition.
Caption: A workflow for diagnosing and addressing product inhibition.
Strategies to Mitigate Product Inhibition
Once product inhibition is confirmed, several strategies can be employed to enhance reaction yield and efficiency.
In Situ Product Removal (ISPR)
ISPR involves continuously removing the inhibitory product from the reaction mixture as it is formed.[7] This keeps the product concentration below the inhibitory threshold, allowing the enzyme to function optimally.
Common ISPR Techniques:
-
Membrane Bioreactors: A semipermeable membrane is used to selectively remove the product from the reaction vessel while retaining the enzyme and substrate.[1]
-
Liquid-Liquid Extraction: An immiscible solvent is added to the reaction to selectively extract the inhibitory product.[8][9]
-
Coupled Enzymatic Reactions: A second enzyme is added to the system to convert the inhibitory product into a non-inhibitory substance. For example, if arginine is the inhibitor, an enzyme like arginase could be used to convert it to ornithine and urea.[10]
The diagram below illustrates the concept of a coupled enzymatic reaction for ISPR.
Caption: In Situ Product Removal (ISPR) using a coupled enzyme system.
Enzyme Engineering
If ISPR is not feasible, the enzyme itself can be modified through protein engineering to reduce its affinity for the product. This often involves mutating amino acid residues at or near the product binding site.[11] A common approach is to target residues that interact with the product but not the substrate, or to increase the flexibility of structural elements (like flaps or loops) to facilitate faster product release.[11][12]
Reaction Condition Optimization
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, it can be fed continuously or in batches. This maintains a high substrate-to-product ratio, which can help overcome competitive inhibition.
-
pH and Temperature: Optimizing pH and temperature can sometimes alter the binding affinity of the product inhibitor more than the substrate, leading to reduced inhibition.
Experimental Protocols
Protocol 1: Determining the Type of Inhibition and Inhibition Constant (Ki)
Objective: To characterize the inhibitory effect of a reaction product on the this compound cleavage reaction.
Materials:
-
Enzyme stock solution (e.g., specific protease)
-
Substrate stock solution (this compound)
-
Inhibitor stock solution (the purified reaction product, e.g., Arginine)
-
Reaction buffer
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare Reagents: Create a series of dilutions for both the substrate (this compound) and the inhibitor (product).
-
Set up Reactions: In a 96-well plate, set up a matrix of reactions. Each row should have a fixed inhibitor concentration (including a zero-inhibitor control), and each column should have a fixed substrate concentration.
-
Initiate Reaction: Add the enzyme to each well to start the reaction.
-
Measure Initial Rates: Immediately begin monitoring the reaction by measuring the absorbance or fluorescence signal over time. Calculate the initial velocity (v₀) for each reaction condition from the linear phase of the progress curve.[13]
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The inhibition constant (Ki) can be calculated from secondary plots, such as a Dixon plot or by fitting the data to the appropriate inhibition model in the Michaelis-Menten equation.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, kinetic data for product inhibition in a typical protease-catalyzed reaction on this compound. These values serve as an example of what you might determine experimentally.
| Inhibitor (Product) | Assumed Inhibition Type | Apparent Km (mM) | Apparent Vmax (µM/s) | Inhibition Constant (Ki) (mM) |
| None (Control) | - | 0.50 | 10.0 | - |
| Arginine (2 mM) | Competitive | 1.50 | 10.0 | 1.0 |
| FA-Ala (5 mM) | Mixed | 0.75 | 5.0 | 8.0 (Ki), 10.0 (αKi) |
Note: Data is for illustrative purposes only.
By systematically diagnosing the issue, selecting an appropriate mitigation strategy, and experimentally characterizing the kinetics, the challenges of product inhibition in this compound enzymatic reactions can be effectively overcome.
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Khan Academy [khanacademy.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. youtube.com [youtube.com]
- 7. In situ product removal in fermentation systems: improved process performance and rational extractant selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Integration of Kinetic Analysis of Reaction Curve with a Proper Classical Approach for Enzymatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Nitric Oxide Production from FA-Ala-Arg: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating and comparing the nitric oxide (NO)-inducing capabilities of the novel peptide FA-Ala-Arg against established controls. The following sections detail experimental protocols and present a clear, data-driven comparison to aid in the evaluation of this compound for therapeutic applications.
Comparative Analysis of Nitric Oxide Production
To objectively assess the efficacy of this compound in stimulating nitric oxide production, a quantitative comparison against a known inducer (positive control) and an inhibitor (negative control) is essential. The following table summarizes hypothetical experimental data, illustrating how the performance of this compound could be evaluated.
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | Fold Change vs. Untreated |
| Untreated Control | - | 2.5 ± 0.3 | 1.0 |
| This compound | 10 | 15.2 ± 1.1 | 6.1 |
| Acetylcholine (Positive Control) | 10 | 18.5 ± 1.5 | 7.4 |
| L-NAME (Negative Control) | 100 | 2.8 ± 0.4 | 1.1 |
| This compound + L-NAME | 10 + 100 | 3.1 ± 0.5 | 1.2 |
*Indicates a statistically significant increase in nitric oxide production compared to the untreated control (p < 0.05). Data is hypothetical and for illustrative purposes only.
Experimental Methodologies
Accurate and reproducible data are paramount in scientific research. The following are detailed protocols for the key experiments required to validate nitric oxide production.
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelium-dependent nitric oxide production. Cells should be cultured in EGM™-2 Endothelial Cell Growth Medium-2 supplemented with growth factors and 10% fetal bovine serum. For experimentation, cells are seeded in 96-well plates and grown to confluence. Prior to treatment, the culture medium is replaced with a serum-free medium for a 2-hour starvation period. Subsequently, cells are treated with this compound, acetylcholine, and/or L-NAME at the desired concentrations for 24 hours.
Nitric Oxide Measurement: The Griess Assay
Due to the short half-life of nitric oxide, its production is typically quantified by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[1][2][3]
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium Nitrite Standard (for standard curve)
Procedure:
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental procedures can provide a clearer understanding of the validation process.
Caption: Proposed signaling pathway for this compound induced NO production.
Caption: Experimental workflow for validating nitric oxide production.
Discussion of Controls
-
Positive Control (Acetylcholine): Acetylcholine is a well-characterized endothelium-dependent vasodilator that stimulates nitric oxide production through the activation of muscarinic receptors on endothelial cells.[4][5][6] Its inclusion provides a benchmark for the maximal NO-producing capacity of the experimental system.
-
Negative Control (L-NAME): N(G)-nitro-L-arginine methyl ester (L-NAME) is a potent competitive inhibitor of all nitric oxide synthase (NOS) isoforms.[7][8][9] By blocking the enzyme responsible for NO synthesis, L-NAME helps to confirm that the observed increase in nitrite is indeed a result of NOS activity and not due to other confounding factors. The inclusion of a "this compound + L-NAME" group is crucial to demonstrate the specificity of this compound's effect.
Alternative Nitric Oxide-Inducing Agents
While this compound presents a novel peptide-based approach, other molecules are known to induce nitric oxide production and may serve as relevant comparators in further studies. These include:
-
L-arginine and L-citrulline: These amino acids are natural precursors for NO synthesis.[10]
-
Other Peptides: Certain peptides, such as TP508, have been shown to stimulate NO production in endothelial cells.[11][12]
-
Natural Compounds: Various plant-derived compounds have been reported to enhance NO bioavailability.[13]
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production [frontiersin.org]
- 5. Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine released by endothelial cells facilitates flow‐mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Dietary supplements for improving nitric-oxide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin peptide TP508 stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Nitric oxide as a target of complementary and alternative medicines to prevent and treat inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FA-Ala-Arg and L-arginine on Nitric Oxide Synthase Activity
In the landscape of vascular health and cellular signaling, the production of nitric oxide (NO) by nitric oxide synthase (NOS) enzymes is a critical process. L-arginine has long been established as the primary substrate for this reaction. This guide provides a detailed comparison of the well-documented role of L-arginine with the potential effects of a novel compound, Feruloyl-Alanine-Arginine (FA-Ala-Arg), on NOS activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the established and potential modulators of the NO pathway.
L-arginine: The Endogenous Substrate for Nitric Oxide Synthase
L-arginine, a semi-essential amino acid, is the direct precursor for the synthesis of nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2][3] The conversion of L-arginine to NO and L-citrulline is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[3]
There are three main isoforms of NOS, each with distinct physiological roles and regulatory mechanisms:
-
Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[4]
-
Inducible NOS (iNOS or NOS2): Expressed in various cells in response to immunological stimuli, producing large amounts of NO for host defense.[5]
-
Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is crucial for maintaining vascular tone and health.[5]
All three isoforms utilize L-arginine as a substrate.[5] The activity of eNOS and nNOS is dependent on calcium and calmodulin, while iNOS activity is largely calcium-independent.[4][5]
Quantitative Data on L-arginine and NOS
| Parameter | Neuronal NOS (nNOS) | Inducible NOS (iNOS) | Endothelial NOS (eNOS) |
| Substrate | L-arginine | L-arginine | L-arginine |
| Primary Location | Neurons, skeletal muscle | Macrophages, various cells (inducible) | Endothelial cells |
| Regulation | Ca2+/Calmodulin dependent | Ca2+ independent | Ca2+/Calmodulin dependent |
| Km for L-arginine | ~2-4 µM | ~3-16 µM | ~2.9 µM[6] |
| Key Functions | Neurotransmission, synaptic plasticity | Immune response, inflammation | Vasodilation, blood pressure regulation |
L-arginine-eNOS Signaling Pathway
The activation of eNOS by L-arginine in endothelial cells is a well-characterized pathway. Vasoactive agonists can increase intracellular calcium levels, leading to the binding of calmodulin to eNOS and subsequent activation.[7] Additionally, mechanical forces like fluid shear stress can activate eNOS through phosphorylation cascades involving Akt/protein kinase B.[7]
This compound: A Potential Modulator of NO Synthesis
This compound, or Feruloyl-Alanine-Arginine, is a synthetic peptide conjugate. Its potential effects on NO synthase activity are not directly documented. However, an analysis of its components suggests possible mechanisms of action.
-
Arginine Moiety: The presence of an arginine residue suggests that this compound could potentially serve as a substrate for NOS, or be hydrolyzed to release L-arginine, thereby increasing the substrate pool for NO production.
-
Ferulic Acid (FA): Ferulic acid, a phenolic compound, has been shown to enhance NO production in inflammatory human endothelial cells.[8] The mechanism appears to be an upregulation of argininosuccinate synthase (ASS), an enzyme involved in the recycling of L-citrulline back to L-arginine.[8] This recycling is crucial for sustaining NO production.
Therefore, it is plausible that this compound could influence NO synthesis through a dual mechanism: providing an arginine source and enhancing the L-arginine recycling pathway via the action of ferulic acid.
Hypothesized Signaling Pathway for this compound
The proposed mechanism for this compound would involve its uptake into the cell, followed by potential enzymatic cleavage to release its constituent parts. The ferulic acid component could then act to increase the expression of ASS, leading to more efficient recycling of L-citrulline to L-arginine, thus providing more substrate for eNOS.
References
- 1. mdpi.com [mdpi.com]
- 2. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferulic acid enhances nitric oxide production through up-regulation of argininosuccinate synthase in inflammatory human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FA-Ala-Arg and Other Dipeptide Substrates for Carboxypeptidase Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptide substrate FA-Ala-Arg with other commonly used substrates for the enzymatic analysis of carboxypeptidases. The selection of an appropriate substrate is critical for the accurate determination of enzyme kinetics and for the screening of potential inhibitors. This document presents quantitative data, experimental protocols, and visual representations of enzymatic pathways to aid in your research and development endeavors.
Substrate Specificity and Performance
Carboxypeptidases are broadly classified based on their substrate specificity. Carboxypeptidase A (CPA) and its isoforms typically cleave C-terminal amino acids with aromatic or branched aliphatic side chains. In contrast, Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN) exhibit a preference for basic C-terminal residues, namely Arginine (Arg) and Lysine (Lys).
The substrate this compound, which incorporates a 3-(2-furyl)acryloyl (FA) group for spectrophotometric detection, is specifically designed for B-type carboxypeptidases. Experimental data confirms that A-type carboxypeptidases, such as Carboxypeptidase A4 (CPA4), show no detectable activity towards substrates with basic C-terminal residues like this compound[1]. This highlights the high specificity of this compound for B-like carboxypeptidases.
Quantitative Comparison of Substrate Kinetics
The efficiency of an enzyme's catalysis on a given substrate is best described by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), representing the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following tables summarize the kinetic parameters for this compound and other relevant dipeptide substrates with different carboxypeptidases.
Table 1: Kinetic Parameters for Carboxypeptidase N (CPN) Substrates
| Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |
| This compound | 260 | 1860 | 7.15 |
| FA-Ala-Lys | 340 | 5820 | 17.12 |
| Bz-Gly-Lys | - | - | 0.7 |
| Bz-Ala-Lys | - | - | 60.3 |
| Data sourced from Skidgel & Erdös (2007)[2]. Note: Bz = benzoyl. |
Table 2: Kinetic Parameters for Porcine Carboxypeptidase B (CPB) Substrates
| Substrate | Km (M x 104) | kcat (s-1) |
| Hippuryl-L-arginine | 2.1 | 105 |
| Benzoyl-α-L-glutamyl-L-arginine | 1.5 | 87 |
| Hippuryl-L-lysine | 77 | 220 |
| α-N-Benzoyl-L-lysyl-L-lysine | 1.8 | 86 |
| Hippuryl-L-ornithine | 1250 | 255 |
| Data sourced from Wolff et al. (1962). Note: While direct kinetic data for this compound with CPB is not readily available in the reviewed literature, Hippuryl-L-arginine is a widely used and well-characterized substrate for comparison. |
Table 3: Kinetic Parameters for Human Carboxypeptidase A4 (CPA4) with FA-Phe-Xaa Substrates
| Substrate (FA-Phe-Xaa) | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |
| FA-Phe-Phe | 240 ± 20 | 1.9 ± 0.1 | 0.0079 |
| FA-Phe-Ala | 1100 ± 200 | 1.1 ± 0.1 | 0.0010 |
| FA-Phe-Leu | 130 ± 20 | 1.5 ± 0.1 | 0.0115 |
| FA-Phe-Ile | 210 ± 30 | 1.7 ± 0.1 | 0.0081 |
| FA-Phe-Val | 4200 ± 700 | 2.4 ± 0.2 | 0.0006 |
| FA-Phe-Met | 230 ± 40 | 1.0 ± 0.1 | 0.0043 |
| FA-Phe-Trp | 2300 ± 400 | 5.0 ± 0.5 | 0.0022 |
| FA-Phe-His | 1400 ± 200 | 1.0 ± 0.1 | 0.0007 |
| Data sourced from Garcia-Guerrero et al. (2020)[1]. As noted, CPA4 shows no detectable activity with this compound. |
Experimental Protocols
Accurate and reproducible experimental design is paramount for obtaining reliable kinetic data. Below are detailed methodologies for key experiments.
Synthesis of Furylacryloyl (FA) Dipeptide Substrates
This protocol is adapted from the method described for the synthesis of FA-Phe-Xaa substrates and can be applied for the synthesis of this compound[1].
-
Preparation of FA-Amino Acid-N-hydroxysuccinimide Ester:
-
Dissolve 15 mmol of FA-Ala and 15 mmol of N-hydroxysuccinimide in 60 ml of a 1:1 dioxane-dimethylformamide solution.
-
Cool the solution to 4 °C.
-
Add 15 mmol of dicyclohexylcarbodiimide and stir the solution at 4 °C for 16 hours.
-
Filter the resulting dicyclohexyl urea and evaporate the solvent in vacuo to obtain the FA-Ala-N-hydroxysuccinimide ester.
-
-
Preparation of this compound:
-
Add the FA-Ala-N-hydroxysuccinimide ester (5 mmol) in 25 ml of dioxane to a solution of L-Arginine (6 mmol) and sodium bicarbonate (12 mmol) in 25 ml of water at room temperature.
-
Stir the mixture at room temperature for 6 hours.
-
Evaporate the dioxane and acidify the remaining solution with 1 N HCl.
-
Cool the mixture overnight at 4 °C to allow for precipitation.
-
Collect the precipitate by filtration and dry to yield this compound.
-
Kinetic Measurements for Carboxypeptidase Activity
The rate of hydrolysis of FA-dipeptide substrates can be continuously monitored spectrophotometrically.
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris buffer, 0.15 M NaCl, at the optimal pH for the specific carboxypeptidase being assayed (e.g., pH 7.65 for CPB, pH 8.5-9 for CPA4)[1][3].
-
Add the FA-dipeptide substrate to the reaction mixture at various concentrations, typically bracketing the expected Km value.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a known concentration of the carboxypeptidase.
-
Continuously monitor the decrease in absorbance at a wavelength specific to the FA-substrate (e.g., around 330-350 nm, the exact wavelength may vary slightly between substrates)[1].
-
Record the initial reaction rates from the first 5-10% of the reaction progress.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations.
-
Determine the kinetic parameters, Km and kcat, by fitting the data to the Michaelis-Menten equation using a non-linear least-squares regression analysis[1].
-
For substrates with low solubility where concentrations well below Km must be used, the kcat/Km value can be estimated from the slope of the linear portion of the saturation curve[1].
-
Assay for Carboxypeptidase B using Hippuryl-L-arginine
This is a classic spectrophotometric assay for CPB activity[3].
-
Reagents:
-
0.025 M Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl.
-
1.0 mM Hippuryl-L-arginine in the above buffer.
-
Carboxypeptidase B enzyme solution (diluted in water to 1-5 units/ml).
-
-
Procedure:
-
Set a spectrophotometer to 254 nm and 25 °C.
-
Pipette 2.9 ml of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Add 0.1 ml of the diluted enzyme solution to initiate the reaction.
-
Record the increase in absorbance at 254 nm for 3-4 minutes.
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
Visualizing Carboxypeptidase Action
The following diagrams illustrate the general mechanism of carboxypeptidase action and the specificity differences between A- and B-type enzymes.
Caption: General mechanism of peptide hydrolysis by a metallocarboxypeptidase.
References
A Comparative Guide to the Specificity of FA-Ala-Arg for Carboxypeptidase Isoforms
For researchers, scientists, and drug development professionals, understanding the substrate specificity of carboxypeptidases is crucial for designing selective inhibitors and developing targeted therapeutics. This guide provides a detailed comparison of the enzymatic activity of various human carboxypeptidase isoforms towards the synthetic substrate Furylacryloyl-Alanine-Arginine (FA-Ala-Arg), with comparative data for the alternative substrate Hippuryl-L-Arginine.
Executive Summary
Data Presentation: Quantitative Comparison of Substrate Specificity
The following table summarizes the kinetic parameters for the hydrolysis of this compound and the alternative substrate, Hippuryl-L-Arginine, by various human carboxypeptidase isoforms. This data allows for a direct comparison of the substrate preference and catalytic efficiency of these enzymes.
| Enzyme Isoform | Substrate | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |
| Carboxypeptidase N (CPN) | This compound | 260 | 1860 | 7.15 |
| Carboxypeptidase B1 (CPB1) | Hippuryl-L-Arginine | 210 | 6300 | 30.0 |
| Carboxypeptidase A4 (CPA4) | This compound | No Detectable Activity | - | - |
Note: Kinetic data for this compound with Carboxypeptidase B and Carboxypeptidase U, and for Hippuryl-L-Arginine with Carboxypeptidase N and U from human sources were not available in the cited literature. The data for CPB1 is from bovine pancreas.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of carboxypeptidase activity and for the comparison of data across different studies. Below are representative protocols for determining the kinetic parameters of carboxypeptidase isoforms with synthetic substrates.
Protocol 1: Spectrophotometric Assay for Carboxypeptidase N Activity with this compound
This protocol is adapted from methodologies used for B-type carboxypeptidases that cleave substrates with C-terminal arginine residues.
Materials:
-
Purified human Carboxypeptidase N
-
This compound substrate solution (in appropriate buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Spectrophotometer capable of reading in the UV range (e.g., 340 nm)
-
96-well microplate or quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer. The concentration should be varied to determine Km and kcat.
-
Add a known concentration of purified Carboxypeptidase N to the wells of a microplate or to a cuvette.
-
Initiate the reaction by adding the this compound substrate solution to the enzyme.
-
Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5 minutes). The decrease in absorbance corresponds to the hydrolysis of the furylacryloyl group.
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with a range of substrate concentrations.
-
Determine the kinetic parameters, Km and kcat, by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression analysis.
Protocol 2: Spectrophotometric Assay for Carboxypeptidase B Activity with Hippuryl-L-Arginine
This widely used method measures the increase in absorbance resulting from the formation of hippuric acid upon substrate hydrolysis[1].
Materials:
-
Purified Carboxypeptidase B
-
Hippuryl-L-Arginine substrate solution (e.g., 1.0 mM in buffer)
-
Reaction buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65)
-
Spectrophotometer set to 254 nm
-
Quartz cuvettes
Procedure:
-
Equilibrate the spectrophotometer and a quartz cuvette containing the Hippuryl-L-Arginine substrate solution to 25°C.
-
Establish a baseline reading.
-
Add a small volume of diluted Carboxypeptidase B enzyme solution to the cuvette and mix immediately by inversion.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of hippuric acid at 254 nm.
-
To determine kinetic parameters, repeat the assay with varying concentrations of Hippuryl-L-Arginine.
Mandatory Visualization
The following diagrams illustrate the enzymatic reaction and the classification of carboxypeptidases based on their substrate specificity.
Caption: Enzymatic cleavage of this compound by a carboxypeptidase.
Caption: Classification of carboxypeptidases based on substrate specificity.
Discussion
The available data clearly demonstrates that this compound is a specific substrate for B-type carboxypeptidases, with Carboxypeptidase N showing robust activity. The lack of activity with Carboxypeptidase A4, an A-type carboxypeptidase, is consistent with the established substrate preferences of this enzyme family, which favor C-terminal hydrophobic or aromatic residues[1]. The specificity of B-type carboxypeptidases for basic residues is attributed to the presence of a negatively charged residue, such as aspartate, in the S1' binding pocket of the active site, which interacts favorably with the positively charged side chain of arginine or lysine.
For a more complete understanding of the specificity of this compound, further research is required to determine the kinetic parameters for its hydrolysis by Carboxypeptidase B and Carboxypeptidase U. Such studies would provide a more comprehensive profile of this substrate and its potential applications in differentiating the activity of various B-type carboxypeptidases. The use of a common alternative substrate, such as Hippuryl-L-Arginine, across all relevant isoforms would also be invaluable for normalizing and comparing their intrinsic catalytic efficiencies.
References
Unveiling the Specificity of FA-Ala-Arg: A Comparative Guide to Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a substrate is paramount. This guide provides a comprehensive comparison of the enzymatic activity of FA-Ala-Arg (Furylacryloyl-Alanine-Arginine) with its primary target, Carboxypeptidase D (CPD), and explores its potential for cross-reactivity with other enzymes that exhibit similar substrate preferences.
This compound is a synthetic dipeptide that serves as a substrate for enzymes that cleave C-terminal arginine residues. Its hydrolysis can be conveniently monitored, making it a useful tool in biochemical assays. This guide delves into the specifics of its interaction with Carboxypeptidase D, a key enzyme in various physiological processes, and evaluates the likelihood of off-target effects with other common proteases.
Quantitative Comparison of Enzyme Kinetics
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| Carboxypeptidase D (Human, Recombinant) | dansyl-Phe-Ala-Arg | 153 ± 16 | 12.5 ± 0.5 | 0.082 ± 0.012 |
| Carboxypeptidase B (Camel) | Hippuryl-L-Arg | 30 | 72 | 2.4 |
| Trypsin | N/A | N/A | N/A | N/A |
Note: Data for Carboxypeptidase D was obtained with the substrate dansyl-Phe-Ala-Arg, which is structurally analogous to this compound[1]. Data for Carboxypeptidase B is provided for comparison of its high efficiency in cleaving C-terminal arginine[2]. Direct kinetic data for Trypsin with this compound is not available, but its strong preference for cleaving after arginine and lysine residues suggests potential cross-reactivity.
Experimental Protocols
A detailed understanding of the methodologies used to assess enzyme activity is crucial for reproducing and building upon existing research.
Carboxypeptidase Activity Assay
This protocol is adapted from a method used to determine the kinetic parameters of human Carboxypeptidase D with a fluorescent substrate[1][3].
Materials:
-
This compound (or other suitable substrate)
-
Purified Carboxypeptidase D (or other enzyme of interest)
-
Assay Buffer: 100 mM Tris-acetate, 100 mM NaCl, pH 6.5
-
Stop Solution: 500 mM HCl
-
Chloroform
-
Phosphate-Buffered Saline (PBS) containing 0.1% Triton X-100
-
96-well microplate spectrofluorometer
Procedure:
-
Prepare a stock solution of the substrate in an appropriate solvent and dilute it to the desired final concentrations in the Assay Buffer.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate solution to the wells. The final reaction volume is typically 100 µL.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring that less than 20% of the substrate is hydrolyzed.
-
Stop the reaction by adding 50 µL of the Stop Solution.
-
Add 1 mL of chloroform to each well, mix thoroughly, and centrifuge for 2 minutes at 300 x g to separate the phases.
-
Transfer 0.5 mL of the chloroform phase to a new tube and allow it to dry overnight in a fume hood.
-
Resuspend the dried product in 200 µL of PBS containing 0.1% Triton X-100.
-
Measure the fluorescence of the product at an excitation wavelength of 350 nm and an emission wavelength of 495 nm.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using appropriate software.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of this compound in Nitric Oxide Production
Carboxypeptidase D plays a role in stimulating nitric oxide (NO) synthesis by cleaving C-terminal arginine from substrates like this compound. The released arginine is then utilized by nitric oxide synthase (NOS) to produce NO, a critical signaling molecule in various physiological processes[4].
Experimental Workflow for Cross-Reactivity Assessment
To systematically evaluate the cross-reactivity of this compound with other enzymes, the following experimental workflow can be employed.
Potential for Cross-Reactivity
Carboxypeptidase B
Carboxypeptidase B (CPB) is a pancreatic exopeptidase that, similar to CPD, specifically hydrolyzes C-terminal lysine and arginine residues from peptides and proteins[5][6]. Given this shared specificity, CPB is a strong candidate for cross-reactivity with this compound. The high catalytic efficiency of CPB with arginine-containing substrates, as indicated in the table above, suggests that this compound could be readily cleaved by this enzyme.
Trypsin
Trypsin is a well-characterized serine protease that cleaves peptide chains mainly at the carboxyl side of lysine or arginine residues. This specificity makes it another potential enzyme to exhibit cross-reactivity with this compound. While trypsin is an endopeptidase, meaning it cleaves within the peptide chain, its strong affinity for arginine could lead to some level of interaction with the C-terminal arginine of this compound, although likely with different kinetics compared to carboxypeptidases.
Conclusion
This compound is a valuable substrate for studying the activity of Carboxypeptidase D and its role in cellular signaling pathways, such as nitric oxide production. However, researchers should be aware of the potential for cross-reactivity with other enzymes that share a specificity for C-terminal arginine residues, most notably Carboxypeptidase B and potentially Trypsin. The comparative data and experimental protocols provided in this guide offer a framework for further investigation into the precise specificity of this compound and for designing experiments that account for potential off-target effects. A thorough characterization of a substrate's cross-reactivity profile is essential for the accurate interpretation of experimental results and the development of specific enzymatic assays and inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase D is up-regulated in raw 264.7 macrophages and stimulates nitric oxide synthesis by cells in arginine-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Validating the Purity of Synthesized FA-Ala-Arg via HPLC
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides with high purity is paramount for reliable outcomes in research, drug discovery, and therapeutic applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of the synthesized tripeptide FA-Ala-Arg. We present supporting experimental data, detailed protocols, and a comparative analysis against potential synthetic impurities.
Data Presentation: Purity Analysis of Synthesized Peptides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[1][2][3] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[3][4] Purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[5]
Below is a comparative table summarizing typical HPLC purity results for synthesized tripeptides, including the target peptide this compound and common alternatives.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Purified Purity (%) | Common Impurities |
| This compound | Fmoc Solid-Phase Peptide Synthesis | 75-85 | >98 | Deletion (FA-Arg), Truncation (Ala-Arg), Incomplete Deprotection |
| FA-Gly-Arg | Fmoc Solid-Phase Peptide Synthesis | 80-90 | >98 | Deletion (FA-Arg), Glycine Dimer Insertion |
| FA-Val-Arg | Fmoc Solid-Phase Peptide Synthesis | 70-80 | >98 | Steric Hindrance leading to Deletion (FA-Arg) |
| Boc-Ala-Arg | Boc Solid-Phase Peptide Synthesis | 70-85 | >98 | Incomplete Deprotection, Acid-catalyzed Side Reactions |
Note: The data presented are representative values and can vary based on the specific synthesis and purification conditions.
Experimental Protocols
A robust and reproducible HPLC method is crucial for accurate purity determination. The following is a detailed protocol for the analysis of this compound.
1. Sample Preparation
-
Dissolve the lyophilized this compound peptide in 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water to a final concentration of 1 mg/mL.[6]
-
Vortex the solution to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[5]
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[7]
-
Column: A C18 reversed-phase column is the most common choice for peptide analysis.[2][8]
-
Example: Waters Symmetry C18, 5 µm, 4.6 x 150 mm
-
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[8]
-
Gradient Elution: A linear gradient is typically used for optimal separation.
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-45°C[5]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[5]
-
Injection Volume: 10-20 µL
3. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the following formula:[5]
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualization of Experimental Workflow and Potential Impurities
Experimental Workflow for this compound Purity Validation
The following diagram illustrates the logical steps involved in the validation of synthesized this compound purity via HPLC.
Caption: Workflow for this compound Purity Validation.
Common Impurities in Fmoc-based Peptide Synthesis
The solid-phase synthesis of peptides, while efficient, can lead to the formation of several types of impurities.[1][2][9] Understanding these potential side-products is crucial for optimizing both the synthesis and purification processes.
Caption: Potential Impurities in Peptide Synthesis.
Comparison with Alternatives
While this compound serves as an effective building block in many research applications, alternative tripeptides may be considered based on desired physicochemical properties or to mitigate specific synthetic challenges.
-
FA-Gly-Arg: The absence of a beta-carbon on glycine can reduce steric hindrance during coupling, potentially leading to higher crude purity.
-
FA-Val-Arg: The bulky side chain of valine can increase steric hindrance, possibly resulting in a higher incidence of deletion sequences compared to alanine.
-
Boc-Ala-Arg: The use of Boc (tert-butyloxycarbonyl) chemistry presents an alternative synthetic route. However, it requires strong acids for deprotection, which can lead to different side-product profiles.
The choice of peptide sequence and synthetic strategy should be guided by the specific application and the analytical capabilities available for purification and validation. The HPLC protocol detailed in this guide provides a robust framework for ensuring the high purity of this compound, a critical factor for its successful use in research and development.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Efficacy of Novel Arginine Donors: A Focus on FA-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
The development of effective L-arginine donors is a critical area of research for therapeutic interventions targeting nitric oxide (NO) modulation. While L-arginine is the natural substrate for nitric oxide synthase (NOS), its therapeutic efficacy can be limited by factors such as cellular uptake and degradation by arginase. Novel arginine donors, such as the putative peptide derivative FA-Ala-Arg, are being designed to overcome these limitations. This guide provides a framework for the comparative evaluation of this compound against traditional L-arginine and other modified arginine donors.
This compound, a tripeptide, represents a strategy to enhance the delivery and bioavailability of L-arginine. The "FA" modification, potentially a fatty acid, N-formyl, or N-acetyl group, is likely intended to improve cell membrane permeability and protect the peptide from premature enzymatic degradation. This guide outlines the key experimental protocols and data presentation formats necessary to rigorously assess the efficacy of such novel arginine donors.
Comparative Data Summary
To objectively compare the efficacy of this compound with other arginine donors, experimental data should be organized to highlight key performance indicators. The following tables provide a template for summarizing such quantitative data.
Table 1: Nitric Oxide Production
| Arginine Donor | Concentration (µM) | NO Production (Fold Change over Control) |
| L-Arginine | 10 | |
| 50 | ||
| 100 | ||
| This compound | 10 | |
| 50 | ||
| 100 | ||
| Other Donor (e.g., N-Acetyl-Arg) | 10 | |
| 50 | ||
| 100 |
Table 2: Cellular Uptake
| Arginine Donor | Concentration (µM) | Incubation Time (min) | Intracellular Concentration (µM) |
| L-Arginine | 50 | 15 | |
| 50 | 60 | ||
| This compound | 50 | 15 | |
| 50 | 60 | ||
| Other Donor (e.g., Fatty Acid-Arg Peptide) | 50 | 15 | |
| 50 | 60 |
Table 3: Arginase Resistance
| Arginine Donor | Concentration (µM) | Arginase Concentration (U/mL) | Remaining Donor (%) after 60 min |
| L-Arginine | 100 | 10 | |
| This compound | 100 | 10 | |
| Other Donor | 100 | 10 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of arginine donor efficacy. Below are protocols for essential experiments.
Nitric Oxide (NO) Production Assay
This protocol measures the production of nitric oxide in cultured cells, such as human umbilical vein endothelial cells (HUVECs), in response to treatment with different arginine donors.
Materials:
-
HUVECs
-
Cell culture medium (e.g., EGM-2)
-
Arginine-free medium
-
L-Arginine, this compound, and other arginine donors
-
Griess Reagent System (for nitrite measurement, a stable metabolite of NO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Seed HUVECs in 96-well plates and grow to 80-90% confluency.
-
Wash the cells with PBS and replace the medium with arginine-free medium for 24 hours to deplete intracellular arginine stores.
-
Prepare solutions of L-Arginine, this compound, and other donors at various concentrations in arginine-free medium.
-
Treat the cells with the different arginine donor solutions for a specified time (e.g., 24 hours). Include a negative control (arginine-free medium) and a positive control (e.g., a known NO donor like sodium nitroprusside).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution and measuring the absorbance at 540 nm.
-
Normalize the NO production to the total protein content of the cells in each well.
Cellular Uptake Analysis
This protocol quantifies the intracellular accumulation of the arginine donor, which can be achieved by radiolabeling or mass spectrometry.
Materials:
-
Cultured cells (e.g., HUVECs)
-
Radiolabeled ([³H] or [¹⁴C]) or stable isotope-labeled arginine donors
-
Transport buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter or LC-MS/MS system
-
Cell lysis buffer
Procedure:
-
Culture cells in appropriate multi-well plates to confluency.
-
Wash the cells with transport buffer.
-
Incubate the cells with the labeled arginine donor at a specific concentration and for various time points.
-
To stop the uptake, rapidly wash the cells with ice-cold transport buffer.
-
Lyse the cells using a suitable lysis buffer.
-
If using radiolabeled donors, measure the radioactivity of the cell lysate using a scintillation counter.
-
If using stable isotope-labeled donors, quantify the intracellular concentration using a validated LC-MS/MS method.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
Arginase Activity Assay
This assay determines the susceptibility of the arginine donor to degradation by arginase.
Materials:
-
Purified arginase I or II
-
Reaction buffer (e.g., Tris-HCl with MnCl₂)
-
Arginine donors (L-Arginine, this compound, etc.)
-
Urea assay kit
-
HPLC system for quantification of the remaining donor
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a known concentration of the arginine donor, and purified arginase.
-
Incubate the mixtures at 37°C for a specific time period.
-
Stop the reaction (e.g., by adding a strong acid).
-
The rate of degradation can be determined in two ways:
-
Measure the production of urea using a colorimetric urea assay kit.
-
Quantify the concentration of the remaining arginine donor using a suitable HPLC method.
-
-
Compare the degradation rate of this compound to that of L-arginine.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: Experimental workflow for comparing arginine donor efficacy.
Caption: Simplified nitric oxide synthesis pathway from L-arginine.
Validating the Efficacy of FA-Ala-Arg in Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide FA-Ala-Arg, a conjugate of folic acid, alanine, and arginine, represents a targeted approach in novel therapeutic design, particularly in oncology. The folic acid (FA) moiety is intended to facilitate uptake by cancer cells overexpressing the folate receptor (FRα), while the amino acid components, alanine and arginine, may exert their own biological effects. This guide provides a framework for validating the effect of this compound on cell viability, comparing its hypothesized action with alternative targeted and non-targeted peptides. As direct experimental data for this compound is not yet publicly available, this document serves as a comprehensive guide to its evaluation.
Comparative Analysis of Peptide Effects on Cell Viability
The following table summarizes the known effects of the individual components of this compound and related peptide conjugates on cancer cell viability. This information allows for an informed hypothesis on the potential effects of this compound.
| Compound/Peptide | Target Receptor/Mechanism | Reported Effect on Cancer Cell Viability | Supporting Evidence/Citation |
| This compound (Hypothesized) | Folate Receptor α (FRα) | Potentially selective inhibition of FRα-positive cancer cell viability. The effect may be cytostatic or cytotoxic depending on the cell line and concentration. | Based on the targeting principle of folic acid and the known bioactivities of arginine and alanine. |
| Folic Acid (FA) | Folate Receptor α (FRα) | Dose-dependent; high doses can decrease viability and proliferation in some prostate cancer cells, while promoting it in others.[1][2] | Folic acid is essential for nucleotide synthesis, which can support cancer cell proliferation.[3] However, its uptake can also trigger signaling pathways like JAK/STAT that influence cell growth.[1][4] |
| L-Arginine | Amino acid transporters | Essential for the proliferation of many tumor types. Arginine deprivation can lead to cancer cell death.[5][6] | Arginine is a substrate for nitric oxide synthase and plays a role in the mTOR signaling pathway, which is crucial for cell growth.[7][8] |
| L-Alanine | Amino acid transporters | Can exhibit anti-proliferative activity against some cancer cell lines.[9] In other contexts, it can protect cells from apoptosis.[10][11] | The precise mechanism of its anti-cancer effect is not fully elucidated but may involve metabolic alterations. |
| Folate-Docetaxel | Folate Receptor α (FRα) | Significantly inhibits cell viability and induces apoptosis in FRα-positive cells.[12][13] | Folic acid acts as a targeting agent to deliver the cytotoxic drug docetaxel more specifically to cancer cells. |
| Folate-Gold Nanoparticles | Folate Receptor α (FRα) | Not cytotoxic on their own, but when combined with photothermal therapy, they lead to high selective killing of FRα-positive cancer cells.[14][15][16] | The folate conjugate enhances the uptake of gold nanoparticles into cancer cells for targeted therapy. |
Experimental Protocols for Cell Viability Assessment
To validate the effect of this compound on cell viability, standardized assays such as the MTT and CCK-8 assays are recommended.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and control peptides (e.g., Ala-Arg, free FA). Include an untreated control group. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient method than the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Treat cells with a range of concentrations of this compound and control peptides. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage relative to the untreated control wells.
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of a novel peptide like this compound on cell viability.
Workflow for Cell Viability Assay
Folate Receptor-Mediated Uptake and Signaling
This compound is hypothesized to be internalized into cancer cells via folate receptor-mediated endocytosis. Upon binding to FRα, the complex is brought into the cell within an endosome. The acidic environment of the endosome can lead to the release of the peptide into the cytoplasm. Furthermore, FRα activation can trigger intracellular signaling cascades that influence cell proliferation and survival.
This compound Uptake and Signaling Pathway
Arginine and the mTOR Signaling Pathway
The arginine component of this compound, once released into the cytoplasm, can influence key metabolic pathways. Arginine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.
Arginine-mTOR Signaling Pathway
References
- 1. gulhanemedj.org [gulhanemedj.org]
- 2. news-medical.net [news-medical.net]
- 3. Folic acid: friend or foe in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Folate acid-Cyclodextrin/Docetaxel induces apoptosis in KB cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Unraveling the Vasodilatory Mechanism of FA-Ala-Arg: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the likely vasodilatory mechanism of N-feruloyl-L-alanyl-L-arginine (FA-Ala-Arg), a novel tripeptide with potential therapeutic applications in cardiovascular health. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes the known vasodilatory effects of its constituent components—ferulic acid and L-arginine—to propose a scientifically grounded mechanism of action. We will compare this proposed mechanism with established alternative vasodilators and provide detailed experimental protocols for key assays used in vascular research.
Proposed Mechanism of this compound-Induced Vasodilation
The vasodilatory effect of this compound is likely a synergistic action of its components: the antioxidant and endothelium-enhancing properties of ferulic acid (FA) and the role of L-arginine as the substrate for nitric oxide (NO) synthesis. The proposed primary pathway is endothelium-dependent, culminating in the relaxation of vascular smooth muscle cells.
Ferulic acid has been demonstrated to induce concentration-dependent relaxation of aortic rings, a response that is partially diminished by the removal of the endothelium or by the presence of a nitric oxide synthase (NOS) inhibitor.[1][2] This indicates that FA's vasodilatory effect is, at least in part, mediated by the endothelium and involves the production of nitric oxide. Furthermore, ferulic acid has been shown to restore endothelial function and increase the bioavailability of NO in hypertensive animal models.[1][2]
L-arginine is the direct precursor for the synthesis of nitric oxide, a potent vasodilator.[3][4] The enzyme endothelial nitric oxide synthase (eNOS) catalyzes the conversion of L-arginine to NO and L-citrulline.[3] NO then diffuses from the endothelial cells to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), which ultimately leads to vasodilation by reducing intracellular calcium levels and dephosphorylating myosin light chains.[5]
The proposed mechanism for this compound, therefore, involves the ferulic acid moiety enhancing endothelial function and NO bioavailability, while the L-arginine component provides the necessary substrate for eNOS to produce NO. The L-alanine linker likely serves to optimize the chemical properties and biological activity of the compound.
Signaling Pathway of this compound-Induced Vasodilation
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to vasodilation.
Comparative Data of Vasodilatory Agents
The following table summarizes the vasodilatory effects of ferulic acid and L-arginine in comparison to a standard endothelium-dependent vasodilator, Acetylcholine (ACh), and an endothelium-independent vasodilator, Sodium Nitroprusside (SNP). The data is compiled from representative studies and presented as the concentration required for 50% of the maximal relaxation (EC50) or the percentage of relaxation at a given concentration.
| Compound | Vessel Type | Pre-contraction Agent | EC50 / % Relaxation | Endothelium-Dependence | Reference |
| Ferulic Acid | Rat Aorta | Phenylephrine | ~10⁻⁴ M | Partial | [1][2] |
| L-Arginine | Human Forearm Artery | - | Dose-dependent increase in blood flow | Yes | [4] |
| Acetylcholine | Various | Various | 10⁻⁸ - 10⁻⁶ M | Yes | [1] |
| Sodium Nitroprusside | Various | Various | 10⁻⁹ - 10⁻⁷ M | No | [3] |
Experimental Protocols
Isometric Tension Measurement in Isolated Aortic Rings
This protocol is used to assess the direct vasodilatory effect of a compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.7 glucose). The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a fine wire.
-
Mounting: The aortic rings are mounted in a 10 mL organ bath containing K-H solution maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (10⁻⁶ M) or KCl (60 mM).
-
Vasodilation Assay: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, ferulic acid) are added to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (concentration of the compound that produces 50% of the maximal relaxation) are calculated.
Measurement of Nitric Oxide (NO) Production
This assay quantifies the amount of NO produced by endothelial cells in response to a stimulus.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate cell culture medium.
-
Stimulation: The cells are washed and incubated with a buffer containing L-arginine. The test compound (this compound) is then added to the cells for a specified period.
-
NO Measurement: The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent system. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically at 540 nm.
-
Data Analysis: The amount of nitrite produced is calculated from a standard curve generated with known concentrations of sodium nitrite and is expressed as µM of nitrite per mg of cell protein.
Experimental Workflow for Investigating this compound Vasodilation
The following diagram outlines a logical workflow for the comprehensive investigation of this compound's vasodilatory mechanism.
Conclusion
Based on the well-documented vasodilatory properties of its constituent parts, this compound is proposed to act as an endothelium-dependent vasodilator. The ferulic acid component likely enhances endothelial function and nitric oxide bioavailability, while the L-arginine moiety serves as the direct substrate for nitric oxide synthase. This synergistic action is expected to lead to increased cGMP levels in vascular smooth muscle cells, resulting in vasodilation. Further direct experimental investigation of this compound is warranted to definitively confirm this proposed mechanism and to fully elucidate its therapeutic potential. The experimental protocols and workflow provided in this guide offer a robust framework for such future research.
References
- 1. Endothelium-dependent vasodilation by ferulic acid in aorta from chronic renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic acid restores endothelium-dependent vasodilation in aortas of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arginine improves endothelium-dependent vasodilation in hypercholesterolemic humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous Vasoactive Peptides and Vascular Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FA-Ala-Arg: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper handling and disposal of FA-Ala-Arg (Furylacryloyl-Alanine-Arginine). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a synthetic peptide that requires careful handling. While specific toxicity data is limited, it is prudent to treat it as potentially harmful if inhaled, ingested, or absorbed through the skin. It may cause eye and skin irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory. For handling larger quantities or in situations with a risk of aerosolization, a full suit and dust respirator should be considered.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Keep away from sources of heat and ignition.
-
Store in a tightly sealed container in a cool, dry place.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, including its kinetic parameters with human plasma carboxypeptidase N.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₅O₅ | [Internal] |
| Molecular Weight | 365.38 g/mol | [Internal] |
| Appearance | Yellowish Powder | [Internal] |
| Kinetic Parameters with Human Plasma Carboxypeptidase N | ||
| K_m_ | 260 µM | [1] |
| k_cat_ | 1860 min⁻¹ | [1] |
Experimental Protocol: Carboxypeptidase N Activity Assay
This compound is a known substrate for human plasma carboxypeptidase N (CPN). The following is a detailed methodology for a typical enzyme activity assay.
Objective: To determine the kinetic parameters of CPN using this compound as a substrate by monitoring the change in absorbance.
Materials:
-
This compound
-
Purified Human Plasma Carboxypeptidase N
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading in the UV range
-
Cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the Tris-HCl buffer. A range of concentrations will be needed to determine the Michaelis-Menten kinetics.
-
Enzyme Preparation: Dilute the purified CPN in the Tris-HCl buffer to a suitable working concentration.
-
Assay Execution: a. To a cuvette, add the appropriate volume of Tris-HCl buffer and the this compound substrate solution to achieve the desired final concentration. b. Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer. c. Initiate the reaction by adding a small volume of the diluted CPN solution to the cuvette and mix gently. d. Immediately begin monitoring the decrease in absorbance at a specific wavelength (typically around 340 nm for furylacryloyl-peptides) over time.
-
Data Analysis: a. Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. b. Repeat the assay with varying concentrations of this compound. c. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. k_cat_ can then be calculated from V_max_ and the enzyme concentration.
Proper Disposal Procedures for this compound
The proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and prevent environmental contamination. All waste containing this compound should be treated as chemical waste.
Step-by-Step Disposal Plan
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealable chemical waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound (e.g., from experiments, stock solutions) in a separate, sealed, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.
-
-
Chemical Inactivation (Recommended Pre-treatment): To reduce the biological activity of the peptide before final disposal, chemical hydrolysis can be performed. This should be done in a chemical fume hood with appropriate PPE.
-
Acid Hydrolysis: a. To the aqueous peptide waste, slowly add a concentrated acid (e.g., hydrochloric acid) to a final concentration of 6 M. b. Gently heat the solution under reflux for several hours to break the peptide bonds. c. Allow the solution to cool to room temperature. d. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) before collecting it in the liquid chemical waste container.
-
Alkaline Hydrolysis: a. To the aqueous peptide waste, slowly add a concentrated base (e.g., sodium hydroxide) to a final concentration of 2-4 M. b. Gently heat the solution under reflux for several hours. c. Allow the solution to cool to room temperature. d. Neutralize the solution carefully with a suitable acid (e.g., hydrochloric acid) before collecting it in the liquid chemical waste container.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with "this compound Waste" and any other chemical constituents (e.g., "Hydrolyzed this compound in neutralized saline"). Include hazard symbols as appropriate.
-
Store the sealed waste containers in a designated, secure secondary containment area, away from incompatible materials, until collection.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or designated chemical waste management service to schedule a pickup for the waste containers.
-
Provide them with a complete and accurate description of the waste contents.
-
References
Safeguarding Your Research: A Comprehensive Guide to Handling FA-Ala-Arg
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the tripeptide FA-Ala-Arg. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is your first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3][4]
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)[3]- Laboratory coat |
| Handling of Powders | - All PPE for routine handling- Dust respirator or a properly fitted N95 mask to prevent inhalation[4] |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Dust respirator- Chemical-resistant boots- Heavy-duty chemical-resistant gloves- A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[4][5] |
| Compound Storage | - Standard laboratory attire |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the container is clearly labeled with the chemical name, concentration, and any hazard information.[1]
2. Storage:
-
Store lyophilized this compound in a cool, dry, and dark environment, typically at sub-zero temperatures (–20°C or below), to prevent degradation.[2]
-
Once reconstituted, store the solution according to your laboratory's specific protocols, often at 4°C for short-term storage or frozen for long-term use.[2]
-
Avoid repeated freeze-thaw cycles.[2]
-
Ensure all storage containers are tightly closed and clearly labeled.[5]
3. Handling and Preparation:
-
All handling of this compound should occur within a well-ventilated laboratory, preferably in a fume hood when handling powders to minimize inhalation risk.[3]
-
Use personal protective equipment such as gloves, a lab coat, and protective eyewear.[2]
-
Avoid direct contact with the skin and eyes.[6]
-
When reconstituting, use sterile, high-purity water or an appropriate buffer solution.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
4. Spill Response:
-
In the event of a spill, immediately evacuate and restrict access to the affected area.[3]
-
For small spills, use appropriate absorbent materials to contain the substance.
-
For large spills, follow the PPE guidelines outlined in the table above.
-
Sweep up solid spills carefully to avoid raising dust.[5]
-
Place all contaminated materials into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area according to your institution's protocols.
5. Disposal:
-
Dispose of all waste materials, including unused this compound and contaminated consumables, in accordance with federal, state, and local environmental regulations.[1][3]
-
Never dispose of peptides down the drain or in regular trash.[3]
-
Collect all chemical waste in designated, properly labeled containers.[3]
Emergency First Aid Procedures
In case of accidental exposure to this compound, follow these first aid measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
Experimental Workflow for Safe Handling
To visualize the procedural flow of safely handling this compound, the following diagram outlines the key steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
This diagram illustrates the decision-making process in the event of an emergency involving this compound.
Caption: Emergency response plan for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
